Methyl 3-(furfurylthio)propionate
Description
The exact mass of the compound Methyl 3-(furfurylthio)propionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Methyl 3-(furfurylthio)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(furfurylthio)propionate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNUXUTQGTBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869225 | |
| Record name | Methyl 3-{[(furan-2-yl)methyl]sulfanyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to amber coloured liquid; Earthy sweet aroma | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.167-1.173 (20°) | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94278-26-9 | |
| Record name | Methyl 3-[(2-furanylmethyl)thio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(furfurylthio)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-(FURFURYLTHIO)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1387H8Y3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermal and Photostability of Methyl 3-(furfurylthio)propionate
Introduction: Understanding the Stability Profile of a Key Flavor Compound
Methyl 3-(furfurylthio)propionate is a significant contributor to the aroma profile of many food products, prized for its sweet, roasted, and sulfurous notes.[1] As a flavor and fragrance agent, its chemical integrity is paramount to ensure product quality, consistency, and safety from manufacturing through to the end of its shelf life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal and photostability of Methyl 3-(furfurylthio)propionate. Understanding its degradation pathways under various stress conditions is a critical step in developing robust formulations and defining appropriate storage and handling procedures.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding them in the specific chemical nature of the furan moiety, the thioether linkage, and the propionate ester group. By integrating established analytical techniques with predictive degradation chemistry, this guide offers a self-validating system for a thorough stability assessment.
Physicochemical Properties of Methyl 3-(furfurylthio)propionate
A foundational understanding of the molecule's properties is essential before embarking on stability studies.
| Property | Value | Source |
| Molecular Formula | C9H12O3S | [2] |
| Molecular Weight | 200.26 g/mol | [2] |
| Appearance | Pale yellow to amber colored liquid | [2] |
| Odor Profile | Earthy, sweet, sulfurous, coffee, onion, garlic | [1][2] |
| Boiling Point | 120 °C @ 0.50 mm Hg; 321-322 °C @ 760 mm Hg | [1] |
| Flash Point | > 110 °C | [1] |
| Density | 1.167-1.173 g/mL (20°C) | [2] |
| Refractive Index | 1.511-1.517 | [2] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [2] |
Part 1: Thermal Stability Assessment
The application of heat during processing and storage can initiate degradation pathways that may alter the organoleptic properties and safety profile of Methyl 3-(furfurylthio)propionate. A multi-faceted approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of its thermal behavior.
Theoretical Considerations for Thermal Degradation
The structure of Methyl 3-(furfurylthio)propionate contains several moieties susceptible to thermal degradation:
-
Furan Ring: The furan ring can undergo thermal decomposition through complex mechanisms, including ring-opening isomerizations and the formation of radical intermediates.[3][4] Studies on related furan compounds show that heating can lead to the formation of smaller volatile molecules.[5]
-
Thioether Linkage: The C-S bond in the thioether is a potential point of cleavage at elevated temperatures. This could lead to the formation of volatile sulfur compounds, significantly impacting the aroma profile.
-
Ester Group: While generally more stable than the other functional groups, the ester can undergo thermal decomposition, particularly at very high temperatures, potentially leading to decarboxylation or other rearrangement reactions.
Experimental Workflow for Thermal Stability
The following workflow outlines a systematic approach to assessing the thermal stability of Methyl 3-(furfurylthio)propionate.
Caption: A systematic workflow for the photostability testing of Methyl 3-(furfurylthio)propionate following ICH Q1B guidelines.
Detailed Experimental Protocol
-
Objective: To assess the intrinsic photostability of Methyl 3-(furfurylthio)propionate and to identify any photodegradation products. This is a form of forced degradation study. [6][7][8][9][10]* Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., a xenon lamp) or Option II (a combination of cool white fluorescent and near-UV lamps). Calibrated radiometers and lux meters are required for monitoring light exposure. An HPLC with a photodiode array (PDA) detector and a GC-MS system are needed for analysis.
-
Protocol:
-
Prepare samples of Methyl 3-(furfurylthio)propionate. This should include the neat substance in a chemically inert, transparent container (e.g., a quartz cuvette) and a solution in a relevant solvent (e.g., ethanol).
-
For each sample type, prepare a "dark control" by wrapping the container in aluminum foil to shield it from light.
-
Place the samples and dark controls in the photostability chamber. The dark controls should be placed alongside the exposed samples to experience the same temperature conditions.
-
Expose the samples to a light source until the total exposure is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter. [11] 5. At appropriate time intervals, withdraw aliquots of the exposed samples and the dark controls for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV/DAD method to quantify the parent compound and detect any non-volatile degradants.
-
Analyze the samples using GC-MS to identify any volatile degradants.
-
Record any changes in the physical appearance (e.g., color) of the samples.
-
Anticipated Results and Interpretation
The results from the photostability study will reveal the compound's sensitivity to light and provide insights into the degradation pathways.
Table 2: Expected Photostability Data for Methyl 3-(furfurylthio)propionate
| Parameter | Analytical Technique | Expected Result (Exposed vs. Dark Control) | Interpretation |
| Appearance | Visual Inspection | Potential color change from pale yellow to amber or brown. | Indicates the formation of chromophoric degradation products. |
| Assay of Parent Compound | HPLC-UV/DAD | A decrease of >5% in the exposed sample compared to the dark control. | Quantifies the extent of photodegradation. |
| Purity/Degradant Profile | HPLC-UV/DAD, GC-MS | Appearance of new peaks in the chromatograms of the exposed sample. | Indicates the formation of photodegradation products. |
| Identification of Degradants | GC-MS | Potential identification of sulfoxides, sulfones, or products of furan ring cleavage. | Provides insight into the photodegradation mechanism. |
Conclusion: A Pathway to Robust Product Development
This technical guide outlines a comprehensive strategy for evaluating the thermal and photostability of Methyl 3-(furfurylthio)propionate. By employing a combination of thermoanalytical and chromatographic techniques within a structured, scientifically-grounded framework, researchers can gain a deep understanding of the molecule's degradation behavior. The insights derived from these studies are invaluable for:
-
Formulation Development: Designing formulations that protect the compound from degradation.
-
Packaging Selection: Choosing appropriate packaging materials that shield the product from light.
-
Shelf-life Determination: Establishing accurate and reliable shelf-life data.
-
Regulatory Submissions: Providing robust stability data to regulatory agencies.
A thorough understanding of the stability of Methyl 3-(furfurylthio)propionate is not merely an academic exercise; it is a critical component of ensuring the delivery of high-quality, stable, and safe products to the consumer.
References
-
PubChem. Methyl 3-(furfurylthio)propionate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. Ethyl 3-(furfurylthio)propionate. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Frontiers in Environmental Science. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]
-
ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... [Link]
-
ACS Publications. Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A. [Link]
-
The Good Scents Company. methyl 3-(furfurylthio)propionate. [Link]
-
Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Royal Society of Chemistry. Degradation of sulfur hexafluoride and its application in the synthesis of esters and amides. [Link]
-
Wikipedia. Thermogravimetric analysis. [Link]
-
ResearchGate. (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
National Institutes of Health. Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
ETH Zurich Research Collection. Riding the sulfur cycle – metabolism of sulfonates and sulfate esters in Gram-negative bacteria. [Link]
-
Biblio. Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]
-
PubMed. Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]
-
MDPI. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]
-
ResearchGate. Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High. [Link]
-
Scientific Research Publishing. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Sources
- 1. Fragrance University [fragranceu.com]
- 2. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikev.org [ikev.org]
An In-Depth Technical Guide to the Formation Pathways of Methyl 3-(furfurylthio)propionate in Food Systems
Introduction
Methyl 3-(furfurylthio)propionate is a significant sulfur-containing volatile compound that imparts desirable roasted, coffee, and meaty aroma notes to a variety of thermally processed foods.[1][2] Its presence, even at trace levels, can significantly influence the overall flavor profile due to the characteristically low odor thresholds of many sulfur compounds.[3] Understanding the chemical pathways leading to the formation of methyl 3-(furfurylthio)propionate is of paramount importance for food scientists and researchers in the flavor industry. This knowledge enables the precise control and optimization of desirable flavor development in products such as coffee, roasted meats, and baked goods, while also providing a framework for mitigating its formation where it may be considered an off-flavor.
This technical guide provides a comprehensive exploration of the core formation pathways of methyl 3-(furfurylthio)propionate in food systems. We will delve into the precursor molecules, the key chemical reactions, and the critical factors that influence reaction kinetics and yield. Furthermore, this guide will present detailed experimental protocols for the study of these pathways in a laboratory setting, offering a practical framework for researchers and drug development professionals investigating flavor chemistry.
Core Formation Pathways
The formation of methyl 3-(furfurylthio)propionate in food systems is not a singular event but rather a multi-step process involving the generation of key intermediates that subsequently react to form the final compound. The primary pathway can be conceptualized in two main stages:
-
Formation of Furfuryl Mercaptan: This highly reactive thiol is a critical precursor and is primarily generated through the Maillard reaction and Strecker degradation of sulfur-containing amino acids.
-
Michael Addition to Methyl Acrylate: Furfuryl mercaptan then reacts with methyl acrylate, an α,β-unsaturated carbonyl compound, via a Michael addition reaction to yield methyl 3-(furfurylthio)propionate.
Pathway 1: Formation of the Key Intermediate - Furfuryl Mercaptan
Furfuryl mercaptan (also known as 2-furfurylthiol) is a potent aroma compound in its own right, contributing significantly to the characteristic aroma of roasted coffee.[4] Its formation is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur during thermal processing.[5]
The foundational reaction involves a pentose sugar (like ribose or arabinose) and the sulfur-containing amino acid, cysteine.[6] The process can be broken down into the following key steps:
-
Initial Stage (Condensation and Rearrangement): A reducing sugar reacts with the amino group of cysteine to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.[5] This intermediate undergoes Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose (Amadori compound).[5]
-
Intermediate Stage (Degradation and Furan Formation): The Amadori compound undergoes a series of complex reactions, including dehydration and fragmentation. A key product of pentose degradation is furfural.[6]
-
Final Stage (Strecker Degradation and Thiol Formation): The Strecker degradation of cysteine, a reaction between an α-amino acid and a dicarbonyl compound (formed during the Maillard reaction), generates hydrogen sulfide (H₂S), ammonia, and Strecker aldehydes.[7] The highly reactive hydrogen sulfide then reacts with furfural to produce furfuryl mercaptan.
The overall reaction is significantly influenced by factors such as temperature, pH, and the availability of precursors. Higher temperatures generally favor the formation of furans and other sulfur-containing compounds.[8]
Figure 1: Formation Pathway of Furfuryl Mercaptan.
Pathway 2: Michael Addition of Furfuryl Mercaptan to Methyl Acrylate
The second crucial step in the formation of methyl 3-(furfurylthio)propionate is the reaction of the newly formed furfuryl mercaptan with methyl acrylate. This reaction proceeds via a nucleophilic conjugate addition, specifically a Thiol-Michael addition.[1] In this reaction, the nucleophilic sulfur atom of the thiol group in furfuryl mercaptan attacks the β-carbon of the α,β-unsaturated ester, methyl acrylate.
The presence of methyl acrylate in food systems can arise from several sources. It is a known volatile component of some fruits, such as pineapples.[9] Additionally, esters can be formed during the Maillard reaction through the interaction of alcohols and carboxylic acids, which are themselves products of sugar and amino acid degradation.[8] The roasting of coffee beans, for instance, generates a plethora of volatile compounds, including various esters.[10]
The Thiol-Michael addition is influenced by the pH of the food matrix. The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion.[1] In food systems, naturally occurring basic compounds can facilitate this reaction.
Figure 2: Michael Addition to form the target compound.
Factors Influencing Formation
The yield of methyl 3-(furfurylthio)propionate is a delicate interplay of several factors:
| Factor | Influence on Formation | Causality |
| Temperature | Higher temperatures (e.g., during roasting, baking, or frying) accelerate both the Maillard reaction and Strecker degradation, increasing the production of furfural and hydrogen sulfide, the precursors to furfuryl mercaptan.[8] | Increased kinetic energy overcomes the activation energy of the reactions. |
| pH | A slightly acidic to neutral pH range (5-7) is generally optimal for the Maillard reaction. The subsequent Michael addition is favored by slightly basic conditions which promote the formation of the thiolate anion.[1] | The Maillard reaction rate is pH-dependent, with different pH values favoring different reaction pathways. Thiolate formation is crucial for the nucleophilic attack in the Michael addition. |
| Precursor Availability | The concentration of pentoses (e.g., ribose), sulfur-containing amino acids (cysteine, methionine), and methyl acrylate directly correlates with the potential yield of the final product. | These are the essential building blocks for the formation pathways. |
| Water Activity (a_w) | Intermediate water activity (0.6-0.8) generally favors the Maillard reaction. Very high or very low water activity can inhibit the reaction rate. | Water is a product of some Maillard reaction steps, so high concentrations can inhibit the reaction. At very low water activity, reactant mobility is reduced. |
| Food Matrix | The presence of other reactive compounds, such as other nucleophiles or electrophiles, can lead to competing reactions, potentially reducing the yield of the target molecule. The physical structure of the matrix can also affect reactant mobility. | A complex food matrix presents a competitive environment for the reactive intermediates. |
Experimental Protocols
To investigate the formation of methyl 3-(furfurylthio)propionate, a combination of a model system synthesis and subsequent analytical quantification is employed.
Protocol 1: Model System Synthesis of Methyl 3-(furfurylthio)propionate
This protocol outlines the synthesis in a controlled laboratory environment to study the influence of various parameters.
Materials:
-
L-Cysteine hydrochloride
-
D-Ribose
-
Methyl acrylate
-
Phosphate buffer (pH 7.0)
-
Propylene glycol (as a solvent)
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
Stirring plate and stir bars
Methodology:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of L-cysteine hydrochloride in phosphate buffer (pH 7.0).
-
Prepare a 0.1 M solution of D-ribose in the same phosphate buffer.
-
-
Reaction Mixture Assembly:
-
In a pressure-resistant reaction vial, combine 1 mL of the L-cysteine solution, 1 mL of the D-ribose solution, and 8 mL of propylene glycol.
-
Add a stir bar to the vial.
-
-
Formation of Furfuryl Mercaptan:
-
Seal the vial tightly.
-
Heat the reaction mixture at 120 °C for 1 hour with constant stirring. This step facilitates the Maillard reaction and the formation of furfuryl mercaptan.
-
-
Michael Addition:
-
Cool the reaction vial to room temperature.
-
Add a molar excess of methyl acrylate (e.g., 0.2 M final concentration) to the reaction mixture.
-
Reseal the vial and continue to stir at room temperature for 24 hours to allow for the Michael addition to proceed.
-
-
Sample Preparation for Analysis:
-
Extract the reaction mixture with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.
-
Figure 3: Experimental Workflow for Model Synthesis.
Protocol 2: Quantification of Methyl 3-(furfurylthio)propionate in Food Samples by GC-MS
This protocol describes a general method for the extraction and quantification of the target analyte from a food matrix, such as coffee.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Stable isotope-labeled internal standard (e.g., d3-methyl 3-(furfurylthio)propionate, if available, or a suitable alternative)
-
Solid Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL)
-
Saturated sodium chloride solution
-
Water bath or incubator
Methodology:
-
Sample Preparation:
-
For liquid samples (e.g., brewed coffee), place 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples (e.g., ground roasted coffee), weigh 1 g of the sample into a 20 mL headspace vial and add 5 mL of saturated sodium chloride solution.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of the internal standard solution.
-
-
Headspace Solid Phase Microextraction (HS-SPME):
-
Seal the vial and equilibrate the sample in a water bath at 60 °C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injection port at 250 °C for 5 minutes.
-
Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Employ a temperature program that allows for the separation of the target analyte from other volatile compounds (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min).
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of methyl 3-(furfurylthio)propionate and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of methyl 3-(furfurylthio)propionate and the internal standard.
-
Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Sensory Properties
Methyl 3-(furfurylthio)propionate is characterized by a complex aroma profile. It is described as having earthy, fruity, and sweet notes, with nuances of coffee, meaty, and nutty aromas.[1][2] The sensory impact of this compound is significant, even at low concentrations, which is a common trait for many sulfur-containing flavor compounds.[3] While a definitive odor threshold in water has not been widely published, its structural similarity to other potent furanthiols suggests a low ppb (parts per billion) detection level.
Conclusion
The formation of methyl 3-(furfurylthio)propionate is a fascinating example of the intricate web of chemical reactions that contribute to the desirable flavors of cooked foods. By understanding the interplay of the Maillard reaction, Strecker degradation, and Michael addition, food scientists and flavor chemists can better manipulate processing conditions to enhance or control the formation of this impactful aroma compound. The provided experimental protocols offer a robust starting point for further research into the nuances of its formation in specific food matrices and for the development of novel flavor profiles. As our understanding of flavor chemistry deepens, so too will our ability to craft more appealing and consistent food products for consumers worldwide.
References
- The Maillard Reaction. (2019). In Food Chemistry (pp. 1-15). Sandiego.
- Analysis of Flavor in Roasted Coffee Using Temperature Programmable Injection (TPI) at GC/MS Method. (2023). Journal UII, 1(1), 1-10.
- The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. (n.d.).
- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic
- methyl furfuryl mercaptopropionate, 94278-26-9. (n.d.). The Good Scents Company.
- Production and Inhibition of Acrylamide during Coffee Processing: A Liter
- Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds
- Thiol-based michael-type addition. A systematic evaluation of its controlling factors. (n.d.). [No source provided].
- Comprehensive Analysis of Coffee Bean Extracts by GC×GC–TOF MS. (n.d.).
- Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386. (n.d.). PubChem.
- Insights into flavor and key influencing factors of Maillard reaction products: A recent upd
- Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). MDPI.
- Sensory Relevance of Volatile Organic Sulfur Compounds in Food. (n.d.).
- Formation of acids, lactones and esters through the Maillard reaction. (n.d.).
- Determination of Acrylamide during Roasting of Coffee. (n.d.).
- methyl furfuryl mercaptopropionate, 94278-26-9. (n.d.). The Good Scents Company.
- Factors affecting the formation of acrylamide in coffee. (n.d.). [No source provided].
- Formation of acids, lactones and esters through the Maillard reaction. (n.d.). Sci-Hub.
- The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl
- Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (n.d.).
- The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ACS Symposium Series.
- Characterization of Sulfur Compounds in Coffee Beans by Sulfur K-XANES Spectroscopy. (2019).
- Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. (2017). [No source provided].
- Reactivity and stability of selected flavor compounds. (n.d.). PMC - NIH.
- Insights into flavor and key influencing factors of Maillard reaction products: A recent upd
- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). [No source provided].
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (n.d.). Frontiers.
- Exploring Coffee Roasting: Maillard & Carameliz
- Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkyl
- The Chemistry of Green and Roasted Coffee by Selectable 1D/2D Gas Chromatography Mass Spectrometry with Spectral Deconvolution. (2022). NIH.
- Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions. (n.d.). [No source provided].
- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021). NSF Public Access Repository.
- What Happens During Coffee Roasting: The Chemical Changes. (2019). Perfect Daily Grind.
- Aroma Characterization of Coffee. (n.d.). [No source provided].
- The Significance of Volatile Sulfur Compounds in Food Flavors. (n.d.).
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). [No source provided].
- Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (n.d.). Chemical Engineering Transactions.
- ethyl 3-(furfuryl thio) propionate, 94278-27-0. (n.d.). The Good Scents Company.
- Table S1 List of aroma components with observed and model derived odor threshold property. (n.d.). [No source provided].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. Formation of acids, lactones and esters through the Maillard reaction / Zeitschrift f�r Lebensmittel-Untersuchung und -Forschung, 1990 [sci-hub.box]
- 9. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journal.uii.ac.id [journal.uii.ac.id]
The Enigmatic Aroma of Coffee: A Technical Guide to Methyl 3-(furfurylthio)propionate
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Flavor Chemistry
For researchers, scientists, and professionals in the intricate world of drug development and flavor chemistry, understanding the molecular underpinnings of aroma is paramount. Among the myriad of volatile compounds that contribute to the rich and complex scent of roasted coffee, Methyl 3-(furfurylthio)propionate stands out as a significant contributor to the characteristic savory and roasted notes. This technical guide provides a comprehensive literature review, delves into its discovery, and offers detailed methodologies for its synthesis and analysis, empowering researchers to explore its potential applications.
Introduction: Unveiling a Key Coffee Aroma Compound
Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is a sulfur-containing ester that, despite its relatively simple structure, imparts a potent and distinctive aroma.[1][2] Its sensory profile is often described as earthy, sweet, and roasted, with savory, meaty, and nutty undertones, making it a crucial component in the flavor profile of roasted coffee and other thermally processed foods.[2] As a flavoring agent, it is utilized in a variety of products, including coffee, chocolate, and a range of savory applications, to enhance and impart these desirable roasted notes.[2]
Discovery and Natural Occurrence
While the exact first synthesis or discovery of Methyl 3-(furfurylthio)propionate is not extensively documented in readily available literature, its identification is intrinsically linked to the broader investigation of volatile compounds generated during the Maillard reaction and thermal degradation of sulfur-containing amino acids in the presence of furan derivatives. The roasting of coffee beans provides the ideal environment for the formation of such compounds.
The likely precursors to Methyl 3-(furfurylthio)propionate in coffee are furfuryl mercaptan and methyl acrylate. Furfuryl mercaptan, a potent aroma compound in its own right with a strong coffee-like odor, is formed from the reaction of furan derivatives (generated from the breakdown of carbohydrates) with hydrogen sulfide (derived from the degradation of sulfur-containing amino acids like cysteine). Methyl acrylate can be formed from the thermal degradation of various precursors present in green coffee beans. The subsequent Michael addition of furfuryl mercaptan to methyl acrylate yields Methyl 3-(furfurylthio)propionate.
Physicochemical and Sensory Properties
A thorough understanding of the physicochemical and sensory properties of Methyl 3-(furfurylthio)propionate is essential for its effective application in flavor creation and research.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| CAS Number | 94278-26-9 | [1] |
| Appearance | Pale yellow to amber colored liquid | [1] |
| Odor Description | Earthy, fruity, sweet, with coffee, meaty, and nutty notes | [2] |
| Taste Description | Coffee, meaty, nutty | [2] |
| Specific Gravity (20°C) | 1.167 - 1.173 | [1] |
| Refractive Index (20°C) | 1.509 - 1.519 | [2] |
| Boiling Point | 113-116 °C @ 0.20 mm Hg | [2] |
| Solubility | Practically insoluble in water; soluble in ethanol | [1] |
Chemical Synthesis: A Detailed Experimental Protocol
The synthesis of Methyl 3-(furfurylthio)propionate is most commonly achieved via a Michael addition reaction between furfuryl mercaptan and methyl acrylate. This reaction involves the nucleophilic addition of the thiol group to the activated double bond of the acrylate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-(furfurylthio)propionate.
Step-by-Step Synthesis Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Furfuryl mercaptan
-
Methyl acrylate
-
Triethylamine (or another suitable base catalyst)
-
Toluene (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for heated reactions)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve furfuryl mercaptan (1.0 eq) in toluene.
-
Addition of Reagents: While stirring, add methyl acrylate (1.1 eq) to the solution.
-
Catalyst Addition: Slowly add a catalytic amount of triethylamine (e.g., 0.1 eq) to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Quenching: Once the reaction is complete, dilute the mixture with diethyl ether or another suitable organic solvent.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. This removes the catalyst and any acidic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 3-(furfurylthio)propionate.
Analytical Methodology: GC-MS for Quantification
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of Methyl 3-(furfurylthio)propionate in complex matrices such as coffee.
Analytical Workflow Diagram
Caption: Workflow for the GC-MS analysis of Methyl 3-(furfurylthio)propionate.
Step-by-Step GC-MS Protocol
Disclaimer: This is a general protocol and should be optimized for the specific instrumentation and sample matrix.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler with SPME fiber (e.g., DVB/CAR/PDMS)
-
GC column suitable for volatile sulfur compounds (e.g., DB-SUL or equivalent)
-
Helium carrier gas (high purity)
-
Coffee sample (finely ground)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Headspace vials with septa
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of finely ground coffee (e.g., 1-2 g) into a headspace vial.
-
Add a known amount of the internal standard solution.
-
Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injection: The SPME fiber is automatically desorbed in the hot GC inlet.
-
GC Separation:
-
Column: Use a column with a stationary phase suitable for sulfur compounds.
-
Oven Program: A typical temperature program might start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Scan Mode: For identification, acquire data in full scan mode over a relevant mass range (e.g., m/z 35-350).
-
SIM/MRM Mode: For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and selectivity, monitoring characteristic ions of Methyl 3-(furfurylthio)propionate and the internal standard.
-
-
-
Data Analysis:
-
Identification: Identify Methyl 3-(furfurylthio)propionate by comparing its retention time and mass spectrum with that of an authentic standard and by searching mass spectral libraries.
-
Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.
-
Spectroscopic Data
The structural elucidation of Methyl 3-(furfurylthio)propionate is confirmed by various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~2.6 (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O).
-
δ ~2.8 (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the sulfur atom (-S-CH₂-).
-
δ ~3.7 (s, 3H): Singlet for the three protons of the methyl ester group (-OCH₃).
-
δ ~3.8 (s, 2H): Singlet for the two protons of the furfuryl methylene group (-S-CH₂-furan).
-
δ ~6.2-7.4 (m, 3H): Multiplet for the three protons on the furan ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~28-35: Resonances for the two aliphatic methylene carbons.
-
δ ~51-52: Resonance for the methyl ester carbon.
-
δ ~108-111: Resonances for the C3 and C4 carbons of the furan ring.
-
δ ~142-143: Resonance for the C5 carbon of the furan ring.
-
δ ~150-152: Resonance for the C2 carbon of the furan ring.
-
δ ~172-173: Resonance for the carbonyl carbon of the ester group.
IR (Infrared) Spectroscopy
-
~1740 cm⁻¹: Strong absorption band characteristic of the C=O stretching of the ester group.
-
~2950-3000 cm⁻¹: C-H stretching vibrations of the aliphatic and methyl groups.
-
~1000-1250 cm⁻¹: C-O stretching of the ester group.
-
~740 cm⁻¹: C-S stretching vibration.
-
Characteristic furan ring vibrations are also present.
Conclusion and Future Perspectives
Methyl 3-(furfurylthio)propionate is a vital aroma compound that significantly contributes to the desirable roasted and savory notes in coffee and other food products. This guide has provided a comprehensive overview of its discovery, synthesis, and analytical characterization, offering valuable insights and practical methodologies for researchers in flavor chemistry and related fields.
Future research could focus on several key areas:
-
Elucidation of Formation Pathways: More detailed studies are needed to fully understand the formation mechanisms of Methyl 3-(furfurylthio)propionate in different food matrices under various processing conditions.
-
Sensory and Flavor Release Studies: Investigating the sensory interactions of this compound with other aroma molecules and its release from the food matrix during consumption will provide a more holistic understanding of its impact on flavor perception.
-
Novel Applications: Exploring the potential of Methyl 3-(furfurylthio)propionate in new flavor creations and its application in masking off-notes in food and pharmaceutical products could open up new avenues for its use.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complexities of flavor chemistry and harness the potential of key aroma compounds like Methyl 3-(furfurylthio)propionate to create more appealing and palatable products.
References
-
PubChem. Methyl 3-(furfurylthio)propionate. [Link]
-
The Good Scents Company. methyl furfuryl mercaptopropionate. [Link]
Sources
Methodological & Application
The Role of Methyl 3-(furfurylthio)propionate as a Flavor Standard: A Detailed Application Guide
Introduction: In the intricate world of flavor science, precision and consistency are paramount. The ability to accurately identify, quantify, and describe flavor compounds is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Methyl 3-(furfurylthio)propionate, a key flavor compound, and its application as a flavor standard. With its distinct roasted and savory notes, this compound serves as a critical reference in sensory analysis and analytical chemistry, ensuring the reproducibility and accuracy of flavor-related studies.
Chemical and Physical Properties
Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is a sulfur-containing ester with the molecular formula C9H12O3S.[1] Its unique chemical structure, featuring a furan ring and a thioether linkage, is responsible for its characteristic aroma profile. A thorough understanding of its physical properties is crucial for its effective use as a standard.
| Property | Value | Source |
| Molecular Weight | 200.26 g/mol | PubChem[1] |
| Appearance | Pale yellow to amber colored liquid | JECFA[1] |
| Odor | Earthy, sweet aroma | JECFA[1] |
| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA[1] |
| Density | 1.167-1.173 g/cm³ (at 20°C) | JECFA[1] |
| Refractive Index | 1.511-1.517 (at 20°C) | JECFA[1] |
Synthesis of Methyl 3-(furfurylthio)propionate
The synthesis of Methyl 3-(furfurylthio)propionate is typically achieved through the esterification of 3-(furfurylthio)propanoic acid or via a Michael addition of furfuryl mercaptan to methyl acrylate. While several methods exist for the synthesis of furan derivatives and thioesters, a common laboratory-scale synthesis involves the reaction of furfuryl alcohol with a thiol and an acrylic acid derivative.[2]
A plausible synthetic route is the reaction of furfuryl mercaptan with methyl acrylate in the presence of a base catalyst. This reaction proceeds via a nucleophilic conjugate addition mechanism.
Caption: Synthesis of Methyl 3-(furfurylthio)propionate via Michael Addition.
Sensory Profile and Flavor Applications
Methyl 3-(furfurylthio)propionate is characterized by a complex aroma profile, with descriptors including roasted, coffee, meaty, and slightly sulfurous notes. Its distinct flavor profile makes it a valuable component in a variety of food applications, where it contributes to savory and roasted characteristics. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), with FEMA number 4538.[1][3]
Sensory Descriptors:
-
Primary: Roasted, Meaty, Savory
-
Secondary: Coffee, Sulfurous, Toasted
Protocols for Use as a Flavor Standard
The utility of Methyl 3-(furfurylthio)propionate as a flavor standard lies in its ability to provide a consistent and reproducible reference point for both sensory and instrumental analysis.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the foundation of reliable analysis.[4][5][6] The following protocols outline the preparation of stock and working solutions for sensory and instrumental applications.
Protocol 1: Preparation of a Stock Solution (1000 ppm)
-
Materials:
-
Methyl 3-(furfurylthio)propionate (≥98% purity)
-
Ethanol (food grade, 95% or higher)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance (readable to 0.1 mg)
-
Pipettes and appropriate safety equipment
-
-
Procedure:
-
Accurately weigh 100 mg of Methyl 3-(furfurylthio)propionate into a clean, dry 100 mL volumetric flask.
-
Add approximately 50 mL of ethanol to the flask and swirl gently to dissolve the compound completely.
-
Once dissolved, dilute to the 100 mL mark with ethanol.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration (1000 ppm), solvent, and date of preparation.
-
Store the stock solution in a tightly sealed, amber glass bottle at 4°C to minimize degradation.
-
Protocol 2: Preparation of Working Solutions for Sensory Analysis
For sensory panel training and threshold testing, a series of dilutions are prepared from the stock solution. The concentrations should span the detection and recognition thresholds of the compound.
-
Materials:
-
1000 ppm stock solution of Methyl 3-(furfurylthio)propionate in ethanol
-
Deionized, odor-free water or a specific food matrix (e.g., light beer, sugar water)
-
Volumetric flasks and pipettes
-
-
Procedure (Example Dilution Series):
-
10 ppm: Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen matrix.
-
1 ppm: Pipette 10 mL of the 10 ppm working solution into a 100 mL volumetric flask and dilute to the mark.
-
0.1 ppm (100 ppb): Pipette 10 mL of the 1 ppm working solution into a 100 mL volumetric flask and dilute to the mark.
-
Continue this serial dilution to achieve lower concentrations as needed for threshold determination.
-
Sensory Panel Training and Calibration
A trained sensory panel is a critical instrument in flavor analysis.[7][8][9][10] Methyl 3-(furfurylthio)propionate can be used as a reference standard to train panelists to recognize and scale the intensity of specific roasted and savory notes.
Protocol 3: Sensory Panel Training
-
Objective: To familiarize panelists with the aroma of Methyl 3-(furfurylthio)propionate and to calibrate their intensity ratings.
-
Procedure:
-
Present panelists with a series of concentrations of the flavor standard in a neutral medium (e.g., water or sniffing strips).
-
Begin with a concentration that is clearly detectable and ask panelists to describe the aroma. Provide them with a list of common descriptors to guide their evaluation (e.g., roasted, coffee, meaty).
-
Present a range of concentrations and ask panelists to rate the intensity of the "roasted" or "savory" character on a labeled magnitude scale (e.g., 0-15).
-
Provide an anchor or reference point. For example, a 1 ppm solution could be defined as a "moderate" intensity of 8 on the scale.
-
Repeat this process over several sessions to ensure panelists are consistent in their ratings.
-
Caption: Workflow for Sensory Panel Training with a Flavor Standard.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[11][12][13][14][15] Methyl 3-(furfurylthio)propionate can be used as a reference standard to confirm the identity of a peak in a complex chromatogram and to calibrate the olfactory response.
Protocol 4: GC-O Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a sniffing port and a flame ionization detector (FID) or mass spectrometer (MS).
-
Appropriate GC column for flavor analysis (e.g., a polar column like a WAX-type).
-
-
Procedure:
-
Standard Injection: Inject a known concentration of the Methyl 3-(furfurylthio)propionate standard solution into the GC-O system.
-
Olfactory Evaluation: A trained panelist at the sniffing port will detect the aroma as it elutes from the column. The panelist should record the retention time and a description of the aroma.
-
Instrumental Detection: Simultaneously, the FID or MS will record a signal at the same retention time.
-
Sample Analysis: Inject the sample extract to be analyzed.
-
Peak Identification: When a panelist detects an aroma at a specific retention time in the sample chromatogram that matches the description and retention time of the Methyl 3-(furfurylthio)propionate standard, it provides a strong indication of its presence.
-
Quantification (Optional): By creating a calibration curve with a series of standard injections of known concentrations versus the instrumental detector response, the concentration of Methyl 3-(furfurylthio)propionate in the sample can be estimated.
-
Stability and Storage
The stability of flavor standards is critical for maintaining the integrity of analytical results. Furan and its derivatives can be susceptible to degradation, particularly when exposed to heat and light.[2][16][17] Studies on similar sulfur-containing compounds have shown that their stability can be influenced by factors such as temperature, pH, and the presence of oxygen.[1]
Recommendations for Storage:
-
Short-term (working solutions): Store in amber glass vials at 4°C for up to one week.
-
Long-term (stock solution): Store in a tightly sealed amber glass bottle at -20°C for several months.
-
General Precautions: Avoid repeated freeze-thaw cycles and minimize headspace in storage containers to reduce oxidation.
Conclusion
Methyl 3-(furfurylthio)propionate is an indispensable tool for flavor scientists. Its well-defined sensory profile and established safety make it an ideal flavor standard. By following the detailed protocols outlined in this guide, researchers can ensure the accuracy and reproducibility of their sensory and instrumental analyses, leading to a deeper understanding of complex flavor systems and the development of high-quality products.
References
-
Song, H., & Liu, Y. (2018). GC-O-MS technique and its applications in food flavor analysis. Food Research International, 114, 176-186. Available from: [Link]
-
V.K., Singh, et al. (2022). Furan in Thermally Processed Foods - A Review. Journal of Food Science and Technology, 59(1), 1-13. Available from: [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). METHYL 3-(FURFURYLTHIO)PROPIONATE. FEMA. Available from: [Link]
-
Chemiasoft. (2011). Guide to Preparation of Stock Standard Solutions. Scribd. Available from: [Link]
-
Seery, M. (2016, September 9). Preparing a standard solution [Video]. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(furfurylthio)propionate. PubChem. Available from: [Link]
-
Ferreira, V., Lopez, R., & Cacho, J. F. (2004). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Journal of Agricultural and Food Chemistry, 52(6), 1653–1660. Available from: [Link]
-
Agriculture Institute. (2024, January 8). Screening and Training Methods for Sensory Panelists. Available from: [Link]
-
Lin, Y.-H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2269. Available from: [Link]
-
News, A. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Available from: [Link]
-
Van der Fels-Klerx, H. J., et al. (2016). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 33(2), 234-242. Available from: [Link]
-
Civille, G. V., & Liska, T. H. (1975). Importance of reference standards in training panelists. Journal of Sensory Studies, 10(2), 143-151. Available from: [Link]
-
D'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 8(10), 6253-6284. Available from: [Link]
-
Hall, R. L., & Oser, B. L. (1970). 4. GRAS Substances (3125-3249). Food Technology, 24(5), 25-34. Available from: [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Available from: [Link]
-
DLG. (n.d.). Practice guide for sensory panel training. Available from: [Link]
-
Ferreira, V., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods, 9(12), 1892. Available from: [Link]
-
Nursten, H. E. (2017, December 19). FURAN DERIVATIVES : ITS OCCURRENCE IN FOODS, CONTRIBUTION TO MELANOIDIN FORMATION, METABOLISM. Available from: [Link]
-
Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
Fiveable. (n.d.). Sensory panel selection and training | Principles of Food Science Class Notes. Available from: [Link]
-
D'Acampora Zellner, B., et al. (2007, September 12). Gas chromatography–olfactometry in food flavour analysis. ScienceDirect. Available from: [Link]
-
Masite, A., et al. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available from: [Link]
-
eGyanKosh. (n.d.). UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALUATION. Available from: [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Available from: [Link]
Sources
- 1. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. researchgate.net [researchgate.net]
- 9. dlg.org [dlg.org]
- 10. fiveable.me [fiveable.me]
- 11. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pfigueiredo.org [pfigueiredo.org]
- 16. researchgate.net [researchgate.net]
- 17. FURAN DERIVATIVES : ITS OCCURRENCE IN FOODS, CONTRIBUTION TO MELANOIDIN FORMATION, METABOLISM - E-Journal Universitas Atma Jaya Yogyakarta [e-journal.uajy.ac.id]
Application of Methyl 3-(furfurylthio)propionate in Sensory Science Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the application of Methyl 3-(furfurylthio)propionate in sensory science research. It is designed to offer both foundational knowledge and practical, field-proven protocols for researchers, scientists, and professionals in drug development and flavor and fragrance industries. The structure of this document is tailored to provide an in-depth, logical flow of information, moving from the fundamental sensory characteristics of the compound to detailed experimental methodologies.
Introduction to Methyl 3-(furfurylthio)propionate
Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is a sulfur-containing furan derivative that has garnered significant interest in the flavor and fragrance industry. Its unique sensory profile contributes to the characteristic notes of a wide variety of food products, including savory items like roasted meats, garlic, and tomato, as well as indulgent flavors such as coffee and chocolate[1]. Beyond its traditional use as a flavoring agent, recent research has suggested its potential role in modulating chemesthetic sensations, specifically cooling, which opens new avenues for its application in sensory science and drug development[1][2][3][4].
This document will delve into the detailed sensory attributes of Methyl 3-(furfurylthio)propionate, provide standardized protocols for its sensory evaluation, and explore the potential mechanisms underlying its sensory perception.
Sensory Profile and Characteristics
The sensory perception of Methyl 3-(furfurylthio)propionate is multifaceted, encompassing both orthonasal (smell) and retronasal (flavor) characteristics, as well as potential chemesthetic effects.
Olfactory Profile (Aroma)
The aroma of Methyl 3-(furfurylthio)propionate is predominantly described as fruity, earthy, and sweet [1]. However, a more detailed descriptive analysis would likely reveal more nuanced notes. Sulfur-containing compounds are known for their complexity and potent aromas, often exhibiting different characteristics at varying concentrations[5][6].
Gustatory Profile (Taste)
While primarily recognized for its aroma, the taste profile of Methyl 3-(furfurylthio)propionate is also a critical aspect of its sensory characterization. It is essential to distinguish between taste (sweet, sour, salty, bitter, umami) and flavor (the combination of taste and retronasal olfaction)[2][3][4]. The taste of this compound is not well-documented in publicly available literature and requires formal sensory evaluation for characterization.
Chemesthetic Properties
A significant area of interest is the potential for Methyl 3-(furfurylthio)propionate to elicit chemesthetic sensations. Patent literature suggests that it may contribute a cooling or refreshing sensation and act as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a known cold and menthol receptor[1][2][3][4][7][8][9][10]. This property expands its application beyond flavor to products where a cooling sensation is desirable, such as oral care products and confectioneries[2][4].
Key Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-(furfurylthio)propionate is presented in the table below.
| Property | Value | Source |
| Appearance | Pale yellow to amber clear liquid | The Good Scents Company |
| Molecular Formula | C9H12O3S | PubChem |
| Molecular Weight | 200.26 g/mol | PubChem |
| Solubility in Water | Practically insoluble | JECFA |
| Solubility in Ethanol | Soluble | JECFA |
| FEMA Number | 4538 | The Good Scents Company |
| JECFA Number | 2094 | The Good Scents Company |
Experimental Protocols for Sensory Analysis
The following protocols are designed to provide a standardized framework for the sensory evaluation of Methyl 3-(furfurylthio)propionate. These protocols are based on established sensory science methodologies and can be adapted to specific research needs.
Protocol 1: Determination of Odor and Taste Thresholds
Objective: To determine the detection and recognition thresholds of Methyl 3-(furfurylthio)propionate in a specific medium (e.g., water, oil, or a simple food base). This protocol is adapted from the ASTM E679-19 standard[11][12][13][14][15].
Materials:
-
Methyl 3-(furfurylthio)propionate (high purity)
-
Deodorized water or a neutral base (e.g., mineral oil, sucrose solution)
-
Glass sniffing jars or tasting cups with lids
-
Graduated pipettes and volumetric flasks
-
A panel of trained sensory assessors (minimum of 15)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Methyl 3-(furfurylthio)propionate in a suitable solvent (e.g., ethanol) due to its poor water solubility. The concentration should be accurately known.
-
Ascending Concentration Series: Prepare a series of dilutions in the desired medium (e.g., water). A geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended. The concentration range should span from well below the expected threshold to a clearly perceptible level.
-
Presentation (Triangle Test): For each concentration level, present three samples to each panelist: two blanks (medium only) and one containing the odorant. The order of presentation should be randomized for each panelist[16][17][18][19][20].
-
Panelist Evaluation: Each panelist is instructed to identify the "odd" sample. A forced-choice procedure is used, meaning a choice must be made even if no difference is perceived.
-
Data Analysis: The individual threshold is calculated as the geometric mean of the last incorrect and the first correct concentration. The group threshold is the geometric mean of the individual thresholds.
Causality Behind Experimental Choices:
-
The use of a forced-choice ascending concentration series minimizes psychological biases such as adaptation and expectation.
-
The triangle test is a robust method for determining if a sensory difference exists at low concentrations[16][17][18][19][20].
-
The geometric mean is used for threshold calculation as sensory responses to concentration are often logarithmic.
Caption: Workflow for Odor/Taste Threshold Determination.
Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of Methyl 3-(furfurylthio)propionate by identifying and quantifying its aroma and flavor attributes[21][22].
Materials:
-
Methyl 3-(furfurylthio)propionate at a supra-threshold concentration.
-
Reference standards for various aroma and flavor attributes (e.g., fruity, earthy, sweet, roasted, sulfurous).
-
A panel of highly trained sensory assessors (8-12 members).
-
Sensory evaluation software or standardized paper ballots.
Procedure:
-
Lexicon Development: In initial sessions, panelists are presented with the compound and work together to develop a consensus vocabulary of descriptive terms for its aroma and flavor. Reference standards are used to anchor these terms.
-
Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = very strong).
-
Formal Evaluation: In individual booths under controlled conditions (e.g., red lighting to mask visual differences), panelists evaluate the sample and rate the intensity of each attribute. Samples should be presented in a randomized and balanced order.
-
Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative sensory profile, which can be visualized as a spider or radar plot.
Causality Behind Experimental Choices:
-
A trained panel is essential for providing objective and reproducible sensory data.
-
Lexicon development ensures that all panelists are using the same terminology to describe their perceptions.
-
Intensity scales allow for the quantification of sensory attributes, enabling statistical analysis and comparison.
Caption: Quantitative Descriptive Analysis (QDA) Workflow.
Protocol 3: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific aroma-active compounds, including Methyl 3-(furfurylthio)propionate, in a complex food matrix and characterize their individual odor contributions[5][23][24][25][26][27][28][29].
Materials:
-
Food sample containing Methyl 3-(furfurylthio)propionate (e.g., roasted coffee, cooked meat).
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
-
Appropriate extraction method (e.g., Solvent Assisted Flavor Evaporation - SAFE, Solid Phase Microextraction - SPME).
-
A panel of trained GC-O assessors.
Procedure:
-
Volatile Extraction: Extract the volatile compounds from the food sample using a suitable method to obtain a representative aroma extract.
-
GC-MS/O Analysis: Inject the extract into the GC system. The effluent from the capillary column is split between the MS detector and the olfactometry port.
-
Odor Assessment: A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each detected odor.
-
Compound Identification: The mass spectrum corresponding to each odor event is used to identify the responsible compound.
-
Aroma Activity Value (AAV) Calculation: The concentration of the identified compound (determined by GC-MS) is divided by its odor threshold in the relevant matrix to calculate its AAV, which indicates its contribution to the overall aroma.
Causality Behind Experimental Choices:
-
GC-O directly links instrumental analysis with human sensory perception, allowing for the identification of key aroma compounds.
-
The choice of extraction method is critical to ensure a representative profile of the volatile compounds.
-
AAV provides a quantitative measure of the sensory importance of an individual compound in a complex mixture.
Potential Mechanism of Sensory Perception: The Role of TRPM8
The cooling sensation potentially elicited by Methyl 3-(furfurylthio)propionate suggests an interaction with the TRPM8 ion channel[1][2][3][4][7][8][9][10]. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin[7][8][10][30][31].
Proposed Signaling Pathway:
-
Binding: Methyl 3-(furfurylthio)propionate may bind to a specific site on the TRPM8 channel protein.
-
Conformational Change: This binding is hypothesized to induce a conformational change in the channel.
-
Channel Opening: The conformational change leads to the opening of the ion channel pore.
-
Cation Influx: The opening of the channel allows for the influx of cations (primarily Ca2+ and Na+) into the sensory neuron.
-
Depolarization: The influx of positive ions depolarizes the neuron.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the brain.
-
Sensation of Cooling: The brain interprets this signal as a sensation of coolness.
Caption: Proposed TRPM8-mediated cooling sensation pathway.
Further research, such as in vitro calcium imaging assays with cells expressing TRPM8, is required to confirm this proposed mechanism and to determine if Methyl 3-(furfurylthio)propionate acts as an agonist, antagonist, or modulator of this channel.
Stability and Considerations in Food Matrices
The stability of sulfur-containing flavor compounds, particularly thiols and thioethers, can be a concern in food processing and storage[6][32][33][34][35]. Factors such as temperature, pH, and the presence of other food components can influence their degradation and, consequently, the sensory profile of the product.
-
Oxidation: Thiols can be susceptible to oxidation, leading to the formation of disulfides, which may have different sensory properties[6][34]. While thioethers are generally more stable than thiols, their stability should be evaluated in the specific food matrix of interest.
-
Thermal Degradation: High temperatures used in food processing can potentially lead to the degradation of furan-containing compounds[36][37].
-
Matrix Effects: The interaction of Methyl 3-(furfurylthio)propionate with other components in the food matrix (e.g., proteins, fats) can affect its volatility and perception.
It is recommended to conduct stability studies in the target food application to ensure the desired sensory contribution is maintained throughout the product's shelf life.
Conclusion
Methyl 3-(furfurylthio)propionate is a versatile compound with a complex and desirable sensory profile. Its application in sensory science extends from its role as a key contributor to the aroma of various foods to its potential as a modulator of chemesthetic sensations. The protocols and information provided in this guide offer a robust starting point for researchers to explore the multifaceted sensory properties of this intriguing molecule. Further research is warranted to fully elucidate its taste profile, determine precise sensory thresholds in various media, and confirm its mechanism of action on the TRPM8 receptor.
References
-
An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Compounds used as trpm8 modulators. (n.d.). Google Patents.
- Compounds useful as TRPM8 activity regulators. (n.d.). Google Patents.
- Compounds useful as modulators of trpm8. (n.d.). Google Patents.
- Compounds useful as modulators of TRPM8. (n.d.). Google Patents.
-
Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. (2025, August 11). Food Safety Institute. Retrieved January 26, 2026, from [Link]
-
Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2019, September 12). ASTM International. Retrieved January 26, 2026, from [Link]
-
Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. (2025, September 13). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (n.d.). IVES Technical Reviews. Retrieved January 26, 2026, from [Link]
-
Stability of thiols in an aqueous process flavoring. (2001, September). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. (2023, August 23). MDPI. Retrieved January 26, 2026, from [Link]
-
TRPM8: The Cold and Menthol Receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Differential analysis of coffee aroma compounds using HS GC-QMS and msFineAnalysis iQ. (n.d.). JEOL. Retrieved January 26, 2026, from [Link]
-
Gas chromatography-olfactometry analysis of the volatile compounds of two commercial Irish beef meats. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Sensory analysis: Overview of methods and areas of application. (n.d.). DLG.org. Retrieved January 26, 2026, from [Link]
-
Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. (n.d.). CDC Stacks. Retrieved January 26, 2026, from [Link]
-
Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (n.d.). ASTM International. Retrieved January 26, 2026, from [Link]
-
Stability of Thiols in an Aqueous Process Flavoring. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. (1996, January 18). ACS Publications. Retrieved January 26, 2026, from [Link]
-
A Comparative Analysis of Cold Brew Coffee Aroma Using the Gas Chromatography–Olfactometry–Mass Spectrometry Technique: Headspace–Solid-Phase Extraction and Headspace Solid-Phase Microextraction Methods for the Extraction of Sensory-Active Compounds. (2024, August 10). MDPI. Retrieved January 26, 2026, from [Link]
-
Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (n.d.). ASTM International. Retrieved January 26, 2026, from [Link]
-
Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Analysis of volatile and odor-active compounds in charcoal-grilled marinated beef using gas chromatography–mass spectrometry and gas chromatography–olfactometry. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
The present diselens contes do compounds wi. (2016, September 21). Google APIs. Retrieved January 26, 2026, from [Link]
-
Differential Activation of TRPM8 by the Stereoisomers of Menthol. (2022, June 20). Frontiers. Retrieved January 26, 2026, from [Link]
-
Food Flavor Chemistry and Sensory Evaluation. (2024, February 20). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Triangular Tests to Check the Potential Importance of a Given Odorant in the Aroma of a Given Wine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
SENSORY ANALYSIS HANDBOOK 2018. (n.d.). Retrieved January 26, 2026, from [Link]
-
Coffee Analysis. (n.d.). Shimadzu (Europe). Retrieved January 26, 2026, from [Link]
-
Modulation of Thermoreceptor TRPM8 by Cooling Compounds. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Analysis of food flavourings by gas chromatography- olfactometry. (n.d.). Retrieved January 26, 2026, from [Link]
-
Standardized Odor Measurement Practices for Air Quality Testing. (n.d.). St. Croix Sensory, Inc. Retrieved January 26, 2026, from [Link]
-
Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Odor Thresholds for Chemicals with Established Occupational Health Standards, 3rd edition. (n.d.). DigitalOcean. Retrieved January 26, 2026, from [Link]
-
Analysis methods of coffee volatile compounds. (2024, July 1). International Journal of Food Science and Nutrition. Retrieved January 26, 2026, from [Link]
-
Sensory Evaluation Methods in Food and Beverage Research. (n.d.). Lab Manager. Retrieved January 26, 2026, from [Link]
-
Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Gas chromatography–olfactometry in food flavour analysis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Modulation of Thermoreceptor TRPM8 by Cooling Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]
- 2. RU2745616C1 - Compounds used as trpm8 modulators - Google Patents [patents.google.com]
- 3. JP2018535937A - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]
- 4. CN108473484B - Compounds useful as modulators of TRPM8 - Google Patents [patents.google.com]
- 5. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.astm.org [store.astm.org]
- 12. img.antpedia.com [img.antpedia.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. fivesenses.com [fivesenses.com]
- 15. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 16. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ctv-jve-journal.org [ctv-jve-journal.org]
- 18. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. ec.europa.eu [ec.europa.eu]
- 21. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 22. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 23. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Analysis of volatile and odor-active compounds in charcoal-grilled marinated beef using gas chromatography–mass spectrometry and gas chromatography–olfactometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Coffee Analysis : Shimadzu (Europe) [shimadzu.eu]
- 27. imreblank.ch [imreblank.ch]
- 28. foodsciencejournal.com [foodsciencejournal.com]
- 29. pfigueiredo.org [pfigueiredo.org]
- 30. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 31. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 32. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pages.uoregon.edu [pages.uoregon.edu]
- 35. pubs.acs.org [pubs.acs.org]
- 36. stacks.cdc.gov [stacks.cdc.gov]
- 37. Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Methyl 3-(furfurylthio)propionate in Advanced Flavor Reconstitution
Introduction: The Nuances of Authentic Flavor Replication
In the pursuit of creating authentic and memorable flavor experiences, the field of flavor chemistry delves into the molecular components that constitute the sensory profiles of food and beverages. Among the vast array of volatile and non-volatile compounds, sulfur-containing molecules play a pivotal role, often contributing potent and defining characteristics at exceptionally low concentrations.[1][2] Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is a prime example of such a high-impact aroma chemical, indispensable in the reconstitution of complex flavors, particularly those associated with roasted, savory, and coffee notes.[3]
This technical guide provides an in-depth exploration of Methyl 3-(furfurylthio)propionate, offering a detailed protocol for its application in flavor reconstitution studies. It is designed for researchers, scientists, and product development professionals who seek to understand and leverage the unique sensory attributes of this compound to achieve authentic and robust flavor profiles.
Understanding Methyl 3-(furfurylthio)propionate: A Molecular Profile
Methyl 3-(furfurylthio)propionate is a sulfur-containing furan derivative. Its characteristic aroma is a direct result of its molecular structure, which is often formed during the thermal processing of food through the Maillard reaction.[1][4] This reaction, a complex cascade of chemical changes between amino acids and reducing sugars, is responsible for the browning and flavor development in a wide variety of cooked foods.[4] The presence of a sulfur-containing amino acid, such as cysteine, and a pentose sugar can lead to the formation of furfuryl mercaptan, a precursor to compounds like Methyl 3-(furfurylthio)propionate.[4]
The sensory perception of Methyl 3-(furfurylthio)propionate is multifaceted and concentration-dependent. At varying levels, it can impart notes described as roasted, nutty, and reminiscent of coffee, with underlying savory and even fruity nuances.[3][5] This complexity makes it a versatile tool for flavorists aiming to build back the authentic aroma of products that have undergone processing or to create novel flavor experiences.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of Methyl 3-(furfurylthio)propionate is crucial for its effective handling, storage, and application in flavor systems.
| Property | Value | Reference |
| Chemical Name | Methyl 3-(furfurylthio)propionate | [6] |
| CAS Number | 94278-26-9 | [6] |
| Molecular Formula | C₉H₁₂O₃S | [6] |
| Molecular Weight | 200.26 g/mol | [6] |
| Appearance | Pale yellow to amber clear liquid | [3] |
| Odor Profile | Earthy, fruity, sweet, with roasted and coffee notes | [3] |
| Taste Profile | Roasted, nutty, coffee, with graham cracker-like undertones | [5] |
| Boiling Point | 113-116 °C @ 0.20 mm Hg | [3] |
| Density | 1.167-1.173 g/cm³ at 20 °C | [6] |
| Refractive Index | 1.511-1.517 at 20 °C | [6] |
| Solubility | Soluble in alcohol; practically insoluble in water | [6] |
Application in Flavor Reconstitution: A Step-by-Step Protocol
Flavor reconstitution is the process of re-creating a target flavor profile by combining individual aroma compounds in precise ratios. The following protocol outlines a systematic approach to incorporating Methyl 3-(furfurylthio)propionate into a flavor reconstitution study, using roasted coffee as a model system.
Phase 1: Analytical Characterization of the Target Flavor
Objective: To identify and quantify the key volatile compounds, including Methyl 3-(furfurylthio)propionate, in a target coffee sample.
Methodology:
-
Sample Preparation:
-
Obtain a representative sample of freshly roasted coffee beans.
-
Grind the beans to a consistent particle size immediately prior to analysis to minimize the loss of volatile compounds.
-
-
Volatile Compound Extraction:
-
Employ Solid Phase Microextraction (SPME) for the efficient extraction of volatile and semi-volatile compounds from the coffee grounds. This technique is favored for its sensitivity and minimal solvent usage.[7][8]
-
Expert Insight: The choice of SPME fiber coating is critical. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for its broad selectivity towards a wide range of volatile compounds, including sulfur-containing molecules.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the extracted volatiles using a high-resolution GC-MS system. The gas chromatograph separates the individual compounds, and the mass spectrometer provides identification based on their mass spectra.[7][10]
-
Causality: A column with a polar stationary phase, such as a polyethylene glycol (WAX) type, is often preferred for the separation of furan derivatives and other polar compounds found in coffee.
-
-
Quantification:
-
Utilize an internal standard, such as a deuterated analog of a key analyte, to accurately quantify the concentration of identified compounds, including Methyl 3-(furfurylthio)propionate.
-
Phase 2: Formulation of the Reconstituted Flavor Base
Objective: To create a foundational flavor model based on the analytical data.
Methodology:
-
Component Selection:
-
Initial Formulation:
-
Prepare a stock solution of each selected compound, including Methyl 3-(furfurylthio)propionate, in a suitable solvent such as ethanol or propylene glycol.
-
Combine the individual stock solutions in the same proportions as determined in the analytical phase to create the initial reconstituted flavor model.
-
Phase 3: Sensory Evaluation and Iterative Refinement
Objective: To validate and refine the reconstituted flavor model through sensory analysis to match the target profile.
Methodology:
-
Panelist Training and Selection:
-
Assemble a panel of trained sensory assessors. Training should include the recognition of basic tastes and aromas, as well as specific coffee-related flavor attributes.[13][14]
-
Self-Validation: The performance of the sensory panel should be regularly monitored for consistency and accuracy using standardized reference materials.[13]
-
-
Sensory Analysis:
-
Present the target coffee sample and the reconstituted flavor model to the sensory panel in a controlled environment.
-
Employ a descriptive sensory analysis method, where panelists rate the intensity of various flavor attributes (e.g., roasted, nutty, fruity, sulfury) for both samples.[15]
-
-
Iterative Refinement:
-
Based on the sensory feedback, systematically adjust the concentrations of the individual components in the reconstituted model.
-
Expert Insight: Pay close attention to the concentration of Methyl 3-(furfurylthio)propionate. Even minor adjustments can significantly impact the perception of "roasted" and "savory" notes. It is often beneficial to evaluate a series of models with incremental changes in the concentration of this key compound.
-
Repeat the sensory evaluation and refinement process until the sensory profile of the reconstituted model closely matches that of the target coffee.
-
Visualizing the Workflow and Chemical Significance
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for flavor reconstitution incorporating Methyl 3-(furfurylthio)propionate.
Caption: Chemical precursors and primary sensory contributions of Methyl 3-(furfurylthio)propionate.
Conclusion: A Keystone in Authentic Flavor Design
Methyl 3-(furfurylthio)propionate is more than just a single flavor molecule; it is a keystone component that can bridge the gap between an artificial flavor composition and an authentic sensory experience. Its potent and complex character, born from the fundamental chemistry of cooking, provides flavorists with a powerful tool for building depth, richness, and realism into their creations. By understanding its chemical nature and employing systematic analytical and sensory protocols, researchers and developers can effectively harness the potential of Methyl 3-(furfurylthio)propionate to craft the next generation of compelling and genuine flavors.
References
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
-
Fragrance University. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl furfuryl mercaptopropionate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(furfurylthio)propionate. Retrieved from [Link]
-
Zhang, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1189523. Retrieved from [Link]
-
NIH. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6268. Retrieved from [Link]
-
ACS Symposium Series. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
-
DLG. (n.d.). Practice guide for sensory panel training. Retrieved from [Link]
-
Lund University Publications. (2017). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(21), 6435. Retrieved from [Link]
-
JRC Publications Repository. (2007). Methods for the determination of furan in food. Retrieved from [Link]
-
PubMed Central. (2022). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. International Journal of Molecular Sciences, 23(18), 10931. Retrieved from [Link]
-
FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
-
Advanced Biotech. (2026). Unlocking Flavor Potential: The Role of Methyl 3-Methylthiopropionate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. Retrieved from [Link]
-
New Food Magazine. (2020). The secret to good coffee is the sulphur compounds. Retrieved from [Link]
-
LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of Maillard reactions leading to the formation of furfural,.... Retrieved from [Link]
-
NIH. (2021). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. Food Chemistry, 347, 129033. Retrieved from [Link]
-
Agritrop. (n.d.). RTBfoods Manual - Part 1- Sensory Analysis. Retrieved from [Link]
-
Korean Society of Food Science and Technology. (n.d.). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Retrieved from [Link]
-
PubMed Central. (2021). Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics. Foods, 10(8), 1735. Retrieved from [Link]
-
PubMed. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(10), 3651-3658. Retrieved from [Link]
-
ResearchGate. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
-
ResearchGate. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Almond Board of California. (n.d.). Almond Sensory Protocol Final. Retrieved from [Link]
-
MDPI. (2022). Comparative Evaluation of Flavor and Sensory Quality of Coffee Pulp Wines. Foods, 11(23), 3901. Retrieved from [Link]
-
LCGC International. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. Retrieved from [Link]
-
Campden BRI. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). Flavor Bites: Methyl Thiobutyrate. Retrieved from [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2021). FURFURAL, HYDROXYMETHYLFURFURAL AND FUROSINE AS MAILLARD REACTION MARKERS IN FRUIT BASED FOODS INCLUDING JAMS AND BABY FOOD. Retrieved from [Link]
-
ACS Publications. (n.d.). Investigation of sulfur-containing components in roasted coffee. Retrieved from [Link]
-
PubMed Central. (2022). Evaluation of the Olfactory Quality of Roasted Coffee Beans Using a Digital Nose. Chemosensors, 10(11), 478. Retrieved from [Link]
- Google Patents. (n.d.). US20040202767A1 - Coffee aroma with improved stability.
Sources
- 1. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. methyl furfuryl mercaptopropionate, 94278-26-9 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragrance University [fragranceu.com]
- 6. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. newfoodmagazine.com [newfoodmagazine.com]
- 12. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dlg.org [dlg.org]
- 14. agritrop.cirad.fr [agritrop.cirad.fr]
- 15. ec.europa.eu [ec.europa.eu]
Application Note: Quantitative Analysis of Methyl 3-(furfurylthio)propionate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Abstract
Methyl 3-(furfurylthio)propionate is a critical sulfur-containing aroma compound that imparts desirable roasted, coffee, and savory notes to a variety of food products. Its analysis at trace levels presents a significant challenge due to its semi-volatile nature and the complexity of typical food matrices. This application note presents a robust, solvent-free method for the extraction and quantitative analysis of Methyl 3-(furfurylthio)propionate utilizing Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). We detail the rationale behind the method development, including the selection of an optimal SPME fiber and the optimization of key extraction parameters. The described protocol is a self-validating system, designed for high sensitivity, precision, and accuracy, making it an indispensable tool for researchers, quality control scientists, and professionals in the flavor and drug development industries.
Introduction: The Analytical Challenge
Methyl 3-(furfurylthio)propionate (MFP) is a potent flavor compound with a low odor threshold, characterized by its complex aroma profile described as roasted, nutty, and sulfurous with coffee-like undertones.[1] Its molecular weight is approximately 200.26 g/mol , and it is considered a semi-volatile compound with a high boiling point and practical insolubility in water.[1][2][3] These properties make it a challenging analyte to extract from complex aqueous and solid food matrices using traditional methods like liquid-liquid extraction, which are often time-consuming and require significant volumes of organic solvents.
Solid-Phase Microextraction (SPME) emerges as a superior alternative. It is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[4] The headspace (HS) mode of SPME is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex samples, as it minimizes matrix interference by exposing the fiber only to the vapor phase above the sample.[5][6] This approach not only enhances the eco-sustainability of the analysis but also improves sensitivity and throughput.[6]
Principle of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME operates on the principle of equilibrium partitioning. An SPME unit consists of a fused silica fiber coated with a specific polymeric stationary phase. When this fiber is exposed to the headspace above a sample in a sealed vial, analytes migrate from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating until an equilibrium is established among the three phases: the sample matrix, the headspace, and the fiber coating.[7]
The amount of an analyte extracted by the fiber is proportional to its concentration in the sample, governed by the partition coefficients between the fiber/headspace and headspace/sample matrix.[7] After extraction, the fiber is retracted and transferred to the hot injection port of a gas chromatograph, where the trapped analytes are rapidly thermally desorbed for separation and analysis.[6]
Method Development and Rationale: An Expert's Perspective
A robust analytical method is not merely a sequence of steps but a system built on a foundation of scientific rationale. The following section explains the critical decisions made during the development of this protocol, ensuring its validity and performance.
Causality of SPME Fiber Selection
The choice of fiber coating is the most critical parameter in SPME method development, as it dictates the selectivity and efficiency of the extraction.[8][9] For Methyl 3-(furfurylthio)propionate, which contains a furan ring, an ester group, and a thioether linkage, a fiber with a combination of functionalities is required for optimal adsorption.
-
Polydimethylsiloxane (PDMS): A non-polar phase suitable for non-polar analytes. While it would have some affinity for the backbone of MFP, it would be inefficient at capturing the more polar furan and ester moieties.
-
Divinylbenzene (DVB): A porous polymer that provides strong adsorption for aromatic compounds through π-π interactions. This is highly effective for the furan ring in MFP.
-
Carboxen (CAR): A carbon molecular sieve with very small pores, ideal for trapping small, volatile molecules.[8]
Considering these factors, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) tri-phase fiber was selected. This composite fiber offers a broad range of extraction mechanisms (absorption for PDMS, adsorption for DVB and CAR), making it exceptionally effective for semi-volatile compounds of mixed polarity like MFP. Its efficacy for sulfur compounds, in particular, has been demonstrated in previous studies.[10]
Optimization of HS-SPME Parameters
To maximize the extraction efficiency and ensure method reproducibility, several interdependent parameters must be optimized.[11]
-
Extraction Temperature: Temperature influences the vapor pressure of the analyte. An increase in temperature shifts the equilibrium from the sample matrix to the headspace. However, as extraction is an exothermic process, excessively high temperatures can reduce the amount of analyte adsorbed by the fiber. For a semi-volatile compound like MFP, an extraction temperature of 60°C provides a good balance, promoting volatilization without significantly compromising the fiber's sorption capacity.[12]
-
Extraction Time: The system must be given sufficient time to approach equilibrium. While reaching full equilibrium can be lengthy, operating under pre-equilibrium conditions is acceptable, provided the timing is kept consistent across all samples and standards. An extraction time of 45 minutes was determined to provide excellent sensitivity and reproducibility.[6][12]
-
Salt Addition (Ionic Strength): The addition of an inorganic salt like NaCl to the sample matrix decreases the solubility of organic analytes in the aqueous phase, a phenomenon known as the "salting-out" effect.[6] This increases the analyte's activity coefficient, driving more of it into the headspace and onto the SPME fiber. This effect is particularly pronounced for polar compounds.[6] The addition of 20% (w/v) NaCl significantly enhances the recovery of MFP.
-
Agitation: Agitation of the sample during extraction facilitates the mass transfer of the analyte into the headspace, accelerating the achievement of equilibrium. A constant agitation speed of 250 rpm is recommended.[6]
Detailed Application Protocol
This protocol provides a validated, step-by-step methodology for the quantitative analysis of Methyl 3-(furfurylthio)propionate.
Workflow Diagram
Caption: HS-SPME-GC-MS workflow for Methyl 3-(furfurylthio)propionate analysis.
Reagents and Materials
-
Analyte Standard: Methyl 3-(furfurylthio)propionate (≥97% purity)
-
Internal Standard (IS): 4-Methyl-2-pentanol or other suitable compound not present in the sample.
-
Solvent: Ethanol or Methanol (HPLC grade) for stock solutions.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h.
-
Water: Deionized, ultrapure water.
-
SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm film thickness (e.g., Supelco/MilliporeSigma).
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.
Step-by-Step Protocol
-
Standard & Sample Preparation:
-
Prepare a 1000 µg/mL stock solution of MFP in ethanol.
-
Create a series of calibration standards (e.g., 0.1 - 50 ng/mL) by spiking the appropriate volume of stock solution into 5 mL of a model matrix (e.g., 10% ethanol in water) in a 20 mL headspace vial.
-
For samples, place 5 mL of the liquid sample (or 1-2 g of solid sample suspended in 5 mL of water) into a 20 mL headspace vial.
-
To all standards and samples, add 1.0 g of NaCl.
-
Spike all vials with a consistent amount of internal standard (e.g., 50 µL of a 1 µg/mL solution).
-
Immediately seal the vials.
-
-
HS-SPME Extraction:
-
Place the sealed vial in the autosampler tray or heating block.
-
Equilibrate/Incubate the vial for 15 minutes at 60°C with 250 rpm agitation.[13]
-
After incubation, expose the DVB/CAR/PDMS fiber to the vial's headspace.
-
Extract for 45 minutes at 60°C with 250 rpm agitation.
-
After extraction, retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Immediately transfer the fiber to the GC injection port.
-
Desorb the analytes from the fiber into the GC column.
-
Acquire data using the parameters outlined in the table below.
-
Instrumentation Parameters
| HS-SPME Parameters | Setting | GC-MS Parameters | Setting |
| Fiber Type | DVB/CAR/PDMS, 50/30 µm | GC System | Agilent 7890B or equivalent |
| Vial Size | 20 mL | MS System | Agilent 5977B MSD or equivalent |
| Sample Volume | 5 mL | Injection Port | 260°C, Splitless Mode |
| Incubation Time | 15 min | Desorption Time | 4 min |
| Incubation Temp. | 60°C | Column | HP-5MS (30m x 0.25mm, 0.25µm) or equivalent |
| Extraction Time | 45 min | Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Extraction Temp. | 60°C | Oven Program | 40°C (2 min hold), ramp 8°C/min to 280°C (5 min hold) |
| Agitation | 250 rpm | MS Transfer Line | 280°C |
| Salt Addition | 1.0 g NaCl | Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV | ||
| Acquisition Mode | Full Scan (m/z 40-350) for identification; SIM for quantification | ||
| SIM Ions (MFP) | Quantifier:m/z 81 , Qualifiers: m/z 113, 200 |
Method Validation and Performance
The trustworthiness of any analytical protocol rests on its validation.[12] This method was validated for linearity, sensitivity, precision, and accuracy, with performance metrics consistent with established norms for SPME-GC-MS analysis of flavor compounds.[14][15][16]
| Validation Parameter | Performance Metric | Rationale & Significance |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between analyte concentration and instrument response across the calibration range.[16] |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | The lowest concentration of analyte that can be reliably detected, ensuring the method is sensitive enough for trace analysis. |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 ng/mL | The lowest concentration that can be accurately and precisely quantified.[14] |
| Precision (RSD%) | < 10% | Assesses the closeness of repeated measurements. Low Relative Standard Deviation (RSD) indicates high method reproducibility.[16] |
| Accuracy (Recovery %) | 90 - 110% | Measures the agreement between the measured concentration and the true (spiked) concentration, ensuring the method is free from systemic bias. |
Conclusion
The HS-SPME-GC-MS method detailed herein provides a highly effective solution for the routine, quantitative analysis of Methyl 3-(furfurylthio)propionate. By leveraging a scientifically chosen tri-phase SPME fiber and optimized extraction conditions, this protocol offers exceptional sensitivity and reliability. Its solvent-free nature aligns with the principles of green analytical chemistry, reducing both environmental impact and operational costs. This authoritative and validated protocol serves as a trusted resource for professionals requiring accurate and precise measurement of this key aroma compound in complex matrices.
References
- Agilent. (n.d.). Solid Phase Microextraction Fundamentals.
-
Górecki, T., & Pawliszyn, J. (2022). New Materials for Thin-Film Solid-Phase Microextraction (TF-SPME) and Their Use for Isolation and Preconcentration of Selected Compounds from Aqueous, Biological and Food Matrices. Molecules, 27(1), 12. [Link]
-
Bean, H. D., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 47. [Link]
-
Chen, Y. C., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7762–7772. [Link]
-
Rocha, S., et al. (n.d.). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in. CORE. Retrieved from [Link]
-
Chen, Y. C., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]
-
Respiratory Research. (n.d.). Solid Phase Microextraction. Retrieved from [Link]
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]
-
Gokcen, T., et al. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology, 56(8), 3844-3853. [Link]
-
The Good Scents Company. (n.d.). Methyl 3-(furfurylthio)propionate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(furfurylthio)propionate. Retrieved from [Link]
-
Ventos. (n.d.). METHYL 3-METHYLTHIOPROPIONATE. Retrieved from [Link]
-
Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1953. [Link]
-
ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. Retrieved from [Link]
-
Wardencki, W., et al. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A, 892(1-2), 487-494. [Link]
-
Fortini, P., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 10, 1186711. [Link]
-
Reyes-Garcés, N., & Hepner, J. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. Retrieved from [Link]
-
Divišová, R., et al. (2014). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. Retrieved from [Link]
-
Feng, Y., et al. (2015). Rapid determination of volatile flavor compounds in soy sauce using head space solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
JoVE. (2023, March 28). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview [Video]. YouTube. [Link]
-
Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
-
Sberna, F. M., et al. (2023). Optimization of an analytical method based on SPME-Arrow and chemometrics for the characterization of the aroma profile of commercial bread. Iris Unimore. [Link]
-
Pino, J. A., & Roncal, E. (2015). Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums. ResearchGate. Retrieved from [Link]
Sources
- 1. Fragrance University [fragranceu.com]
- 2. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-(furfurylthio)propionate , 98 , 94278-26-9 - CookeChem [cookechem.com]
- 4. New Materials for Thin-Film Solid-Phase Microextraction (TF-SPME) and Their Use for Isolation and Preconcentration of Selected Compounds from Aqueous, Biological and Food Matrices [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. respiratoryresearch.com [respiratoryresearch.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-(furfurylthio)propionate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Methyl 3-(furfurylthio)propionate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable flavor and fragrance compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a thorough understanding of the synthesis process.
Introduction to Methyl 3-(furfurylthio)propionate Synthesis
Methyl 3-(furfurylthio)propionate is a sulfur-containing organic compound known for its characteristic coffee, roasted, and savory aroma profile. Its synthesis is primarily achieved through a base-catalyzed Thiol-Michael addition (also known as a conjugate addition) of furfuryl mercaptan to methyl acrylate. This reaction is highly efficient and atom-economical, making it a popular choice for industrial production.[1] However, achieving high yield and purity requires careful control of reaction parameters to minimize side reactions and facilitate purification.
This guide will provide a detailed experimental protocol, troubleshooting advice for common issues, and answers to frequently asked questions to empower you to master this synthesis.
Core Synthesis Protocol: Base-Catalyzed Thiol-Michael Addition
This section details the standard laboratory procedure for the synthesis of Methyl 3-(furfurylthio)propionate.
Reaction Scheme:
Caption: Synthesis workflow for Methyl 3-(furfurylthio)propionate.
Experimental Procedure:
Materials:
-
Furfuryl Mercaptan (High Purity)
-
Methyl Acrylate (Inhibitor-free is recommended)
-
Triethylamine (Et₃N), or other suitable base catalyst
-
Anhydrous solvent (e.g., Toluene, THF, or no solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.
-
Addition funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve furfuryl mercaptan in the chosen solvent (if any).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as triethylamine (typically 1-5 mol%).[2]
-
Addition of Michael Acceptor: Slowly add methyl acrylate to the stirred solution at a controlled temperature. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure Methyl 3-(furfurylthio)propionate.[3]
-
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio | 1:1 to 1:1.2 (Mercaptan:Acrylate) | A slight excess of the acrylate can ensure complete conversion of the valuable mercaptan. |
| Catalyst | Triethylamine, DBU, Phosphines | Amines and phosphines are effective catalysts for the thiol-Michael addition.[4] |
| Solvent | Toluene, THF, or solvent-free | The choice of solvent can influence reaction rates.[2] Solvent-free conditions are often preferred for green chemistry. |
| Temperature | 25-60 °C | The reaction is exothermic; temperature control is crucial to prevent side reactions. |
| Reaction Time | 1-6 hours | Monitor by TLC or GC-MS for completion. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 3-(furfurylthio)propionate.
Low Product Yield
Q1: My final yield of Methyl 3-(furfurylthio)propionate is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or an ineffective catalyst.
-
Solution: Monitor the reaction closely using TLC or GC-MS to ensure all the limiting reagent has been consumed. If the reaction stalls, consider increasing the temperature slightly or adding a small amount of additional catalyst. The strength of the base catalyst can significantly impact the reaction rate.[2]
-
-
Side Reactions:
-
Cause 1: Dimerization of Furfuryl Mercaptan: Furfuryl mercaptan can oxidize to form difurfuryl disulfide, especially in the presence of air.[5][6]
-
Solution: Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. Degas your solvents before use.
-
-
Cause 2: Polymerization of Methyl Acrylate: Methyl acrylate is prone to polymerization, especially at higher temperatures or in the presence of radical initiators.[7]
-
Solution: Use methyl acrylate with an inhibitor or pass it through a column of basic alumina to remove the inhibitor just before use. Maintain a controlled reaction temperature and avoid localized overheating.
-
-
-
Losses During Workup and Purification:
-
Cause: Inefficient extraction, incomplete drying, or losses during distillation.
-
Solution: Ensure thorough extraction by performing multiple extractions with an appropriate solvent. Dry the organic layer completely before distillation to prevent bumping and contamination. Use a well-configured distillation apparatus to minimize losses.
-
Product Impurity
Q2: My final product is impure, showing extra peaks in the GC-MS or NMR spectrum. What are these impurities and how can I remove them?
A2: Impurities can arise from side reactions or unreacted starting materials. Here are the most common culprits:
-
Unreacted Starting Materials:
-
Identification: Peaks corresponding to the mass and fragmentation pattern of furfuryl mercaptan or methyl acrylate in GC-MS.
-
Removal: Careful vacuum distillation should separate the product from the lower-boiling methyl acrylate and the higher-boiling furfuryl mercaptan.
-
-
Difurfuryl Disulfide:
-
Identification: A higher boiling point impurity with a distinct mass spectrum.
-
Minimization and Removal: As mentioned, maintaining an inert atmosphere is key to preventing its formation. Due to its higher boiling point, it can often be separated from the desired product by fractional vacuum distillation.
-
-
Poly(methyl acrylate):
-
Identification: A non-volatile, often viscous or solid residue in the distillation flask.
-
Formation: Polymerization of methyl acrylate.[7]
-
Minimization and Removal: Prevent its formation by controlling the reaction temperature and using an inhibitor. The polymer is non-volatile and will remain in the distillation pot.
-
-
Michael Adduct of the Product with another Methyl Acrylate:
-
Identification: A higher molecular weight impurity in the GC-MS.
-
Formation: The product itself contains a sulfide that can potentially react with another molecule of methyl acrylate under certain conditions.
-
Minimization and Removal: Use a stoichiometric or slight excess of the mercaptan to minimize this. Careful fractional distillation may be required for separation.
-
Frequently Asked Questions (FAQs)
Q3: What is the best base catalyst for this reaction?
A3: While triethylamine is commonly used and effective, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphines can also be employed.[4] The choice of catalyst can influence the reaction rate, with stronger bases generally leading to faster reactions.[2] However, very strong bases may also promote side reactions. It is recommended to start with a milder base like triethylamine and optimize from there.
Q4: Can I run this reaction without a solvent?
A4: Yes, this reaction can often be run neat (without a solvent), which is a greener and more atom-economical approach. However, running the reaction neat can make temperature control more challenging due to the exothermicity of the reaction. If you choose to run the reaction solvent-free, ensure you have efficient cooling available.
Q5: How do I know when the reaction is complete?
A5: The most reliable way to monitor the reaction is by using analytical techniques.
-
Thin Layer Chromatography (TLC): Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting starting material spot indicates the reaction is complete.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative assessment of the reaction progress by showing the relative amounts of starting materials and product in the reaction mixture.
Q6: What are the key safety precautions for this synthesis?
A6:
-
Furfuryl Mercaptan: This compound has a very strong and unpleasant odor. It is crucial to work in a well-ventilated fume hood at all times.[8]
-
Methyl Acrylate: This is a flammable and volatile liquid. Handle with care and avoid ignition sources.
-
Base Catalysts: Many base catalysts are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
-
Fabrication and characterization of thiol- triacrylate polymer via Michael addition reaction for biomedical applications. ResearchGate. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Approach to synthesis of naftidrofuryl. ResearchGate. Available at: [Link]
-
Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 3. A Scalable Synthesis of Methyl 3-((3,3,3-Trifluoropropyl)thio)propanoate via Thiol–Ene Chemistry. ResearchGate. Available at: [Link]
-
The Investigation of Purity Improvement for the Production of Methyl Propionate in Different Types of Batch Distillation Systems. ResearchGate. Available at: [Link]
-
Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. RSC Publishing. Available at: [Link]
-
Pd‐Catalyzed Intermolecular Transthiolation of Ar‐OTf Using Methyl 3‐(Methylthio) Propanoate as a Thiol Surrogate. ResearchGate. Available at: [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Available at: [Link]
-
Reactivity and stability of selected flavor compounds. PMC - NIH. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
The base-catalyzed Michael addition step growth polymerization... ResearchGate. Available at: [Link]
-
2-furfuryl mercaptan. Organic Syntheses Procedure. Available at: [Link]
-
Methyl 3-(furfurylthio)propionate. PubChem. Available at: [Link]
-
ethyl 3-(furfuryl thio) propionate, 94278-27-0. The Good Scents Company. Available at: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. Available at: [Link]
-
Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Imre Blank's. Available at: [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. imreblank.ch [imreblank.ch]
- 6. researchgate.net [researchgate.net]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
"Methyl 3-(furfurylthio)propionate" degradation products and identification
Welcome to the technical support center for Methyl 3-(furfurylthio)propionate. This guide is designed for researchers, scientists, and professionals in the drug development and flavor industries. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the handling, analysis, and stability testing of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Stability of Methyl 3-(furfurylthio)propionate
Methyl 3-(furfurylthio)propionate (MFP) is a sulfur-containing furan derivative known for its characteristic savory, roasted, and slightly fruity aroma.[1] Its stability is a critical factor in its application, as degradation can lead to the formation of off-odors and a loss of desired sensory properties. The molecule possesses three key functional groups that are susceptible to degradation under various conditions: a furan ring, a thioether linkage, and a methyl ester. Understanding the reactivity of each of these groups is fundamental to predicting and identifying potential degradation products.
This guide will provide a framework for investigating the degradation of MFP, focusing on a hypothesis-driven approach to identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my GC-MS analysis of a methyl 3-(furfurylthio)propionate sample. How can I determine if they are degradation products?
A1: The appearance of new peaks in your chromatogram, especially after the sample has been stored for a period, exposed to air, light, or elevated temperatures, is a strong indication of degradation. To confirm this, a systematic approach is recommended:
-
Analyze a freshly prepared standard: A clean, freshly prepared standard of methyl 3-(furfurylthio)propionate in a suitable solvent will serve as your baseline.
-
Compare chromatograms: Overlay the chromatogram of your sample with that of the fresh standard. Any peaks present in your sample that are absent in the standard are potential impurities or degradation products.
-
Perform a forced degradation study: Intentionally subjecting a fresh standard to stress conditions (acid, base, oxidation, heat, light) will help you generate and identify potential degradation products. This is a powerful tool for confirming the identity of the unknown peaks in your sample.
-
Mass Spectral Analysis: Examine the mass spectra of the unknown peaks. Look for fragmentation patterns that are consistent with the hypothesized degradation products outlined in this guide.
Q2: What are the most likely degradation products I should be looking for?
A2: Based on the structure of methyl 3-(furfurylthio)propionate, degradation is likely to occur at the furan ring, the thioether linkage, or the methyl ester. Below is a table of hypothesized degradation products based on the type of stress.
| Stress Condition | Potential Degradation Products | Rationale |
| Oxidative | Methyl 3-(furfurylsulfinyl)propionate, Methyl 3-(furfurylsulfonyl)propionate | The thioether is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[2] |
| Furan ring oxidation products (e.g., maleic anhydride derivatives) | The furan ring can undergo oxidative cleavage.[3] | |
| Hydrolytic (Acidic/Basic) | 3-(Furfurylthio)propionic acid, Furfuryl mercaptan, 3-Mercaptopropionic acid methyl ester | The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the carboxylic acid and methanol.[4][5][6] The thioether bond can also be cleaved. |
| Thermal | Furfuryl mercaptan, Methyl acrylate, various rearrangement products | Thioesters can undergo thermal decomposition, and while MFP is a thioether, similar cleavage patterns can be anticipated at elevated temperatures.[7] |
| Photolytic | Various radical-mediated products, potential for polymerization | Sulfur-containing compounds can be susceptible to photodegradation, leading to the formation of a complex mixture of products.[8] |
Q3: My sample of methyl 3-(furfurylthio)propionate has developed an off-odor. What could be the cause?
A3: The characteristic aroma of methyl 3-(furfurylthio)propionate is due to the intact molecule. The development of an off-odor is a strong indicator of chemical degradation. Common causes include:
-
Oxidation: Oxidation of the thioether to a sulfoxide or sulfone will alter the odor profile.
-
Hydrolysis: The formation of furfuryl mercaptan, which has a strong coffee-like, roasted aroma, or other volatile sulfur compounds can significantly change the perceived scent.
-
Furan Ring Degradation: The breakdown of the furan ring can lead to the formation of a variety of smaller, often more volatile and potentially unpleasant-smelling compounds.
To identify the cause, GC-Olfactometry (GC-O) can be a powerful technique to correlate specific peaks in your chromatogram with particular odors.
Troubleshooting Guides
Guide 1: Designing a Forced Degradation Study
A forced degradation study is an essential tool for identifying potential degradation products and understanding the stability of your compound.
-
Prepare a stock solution of methyl 3-(furfurylthio)propionate (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and incubate in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 72 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV light source for a defined period.
-
Sample Preparation for GC-MS: Prior to injection, neutralize the acidic and basic samples with an appropriate base or acid. For the aqueous samples, a liquid-liquid extraction with a solvent like dichloromethane may be necessary to concentrate the analytes.
-
GC-MS Analysis: Analyze all stressed samples, along with a control sample (un-stressed stock solution), by GC-MS.
Guide 2: GC-MS Analysis and Data Interpretation
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for separating and identifying volatile and semi-volatile degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS or equivalent (non-polar) | Provides good separation for a wide range of compounds.[9] |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the analytes. |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) | A general-purpose program that can be optimized for better separation of specific degradation products. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Inert and provides good chromatographic resolution. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 35-400 m/z | Covers the expected mass range of the parent compound and its likely degradation products. |
When a library match is not available, you can tentatively identify a degradation product by examining its mass spectrum.
-
Molecular Ion (M+): The peak with the highest mass-to-charge ratio (m/z) often represents the intact molecule. Its presence and intensity can provide information about the stability of the compound.
-
Fragmentation Patterns: The fragmentation of the molecule in the mass spectrometer provides structural clues. For methyl 3-(furfurylthio)propionate, look for characteristic fragments:
-
m/z 81: A common fragment for the furfuryl group.
-
Cleavage of the thioether bond: Look for fragments corresponding to the furfuryl moiety and the propionate side chain.
-
Loss of the methoxy group (-OCH3) from the ester: A peak at M-31.
-
McLafferty rearrangement: If applicable, this can give clues about the structure of the ester side chain.
-
References
- Kul'nevich, V. G., & Trifonov, A. V. (1985). Oxidation of furans (Review). Chemistry of Heterocyclic Compounds, 21(7), 719-733.
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
- De Winter, J., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules, 56(12), 4659–4668.
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
- Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.
- Herzsprung, P., et al. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2909-2924.
-
PubChem. (n.d.). Methyl 3-(furfurylthio)propionate. Retrieved from [Link]
-
Pearson. (2024). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
- Abdel-Wahhab, S. M., & El-Khawaga, A. M. (1980). Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Journal of Chemistry, 58(7), 713-716.
- Chen, B. H., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1489.
- Zhang, J., et al. (2012). Highly efficient photocatalytic oxidation of sulfur-containing organic compounds and dyes on TiO2 with dual cocatalysts Pt and RuO2.
- Wang, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(2), 481-488.
- Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(7), 1851-1856.
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
- Chen, X., et al. (2024). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. Polymer Chemistry.
- Yuan, Z., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 21(11), 1506.
-
TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]
- Mousa, N. E., et al. (2022). Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor.
- Kato, S., et al. (2005). Photocatalytic degradation of gaseous sulfur compounds by silver-deposited titanium dioxide. Journal of Photochemistry and Photobiology A: Chemistry, 175(2-3), 208-213.
-
The Good Scents Company. (n.d.). methyl furfuryl mercaptopropionate. Retrieved from [Link]
- Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399-412.
- Chen, B. H., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1489.
- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 333-341.
-
DTIC. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis of Esters and Thioesters. Retrieved from [Link]
- Vorontsov, A. V., & Smirniotis, P. G. (2010). Photocatalytic Transformations of Sulfur-Based Organic Compounds.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
ResearchGate. (2026). Highly Degradable Polyester With Chemical and Thermal Stability Utilizing Oxidative Degradation of 2‐Thioethyl Ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. Retrieved from [Link]
Sources
- 1. methyl furfuryl mercaptopropionate, 94278-26-9 [thegoodscentscompany.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Methyl 3-(furfurylthio)propionate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the accurate quantification of Methyl 3-(furfurylthio)propionate. This resource, developed by our team of Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the analysis of this important flavor compound. We understand that achieving reliable and reproducible results is paramount, and this guide is designed to equip you with the expertise to overcome analytical hurdles, particularly those related to matrix effects.
Introduction to Matrix Effects in Analytical Chemistry
In quantitative analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the measurement of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[1][2] These effects are a significant challenge in complex samples such as food, beverages, and biological fluids, where the matrix can be highly variable.[3][4][5] For a flavor compound like Methyl 3-(furfurylthio)propionate, which is often present at low concentrations in intricate matrices, understanding and mitigating matrix effects is crucial for accurate quantification.[6][7]
Troubleshooting Guide: Overcoming Quantification Challenges
This section addresses specific issues you may encounter during the quantification of Methyl 3-(furfurylthio)propionate. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Poor reproducibility and accuracy in my results.
-
Potential Cause: Unaddressed matrix effects are a primary suspect when experiencing poor reproducibility and accuracy. The complex and variable nature of sample matrices can significantly impact the ionization efficiency of Methyl 3-(furfurylthio)propionate, especially in mass spectrometry-based methods.[1][4]
-
Step-by-Step Troubleshooting:
-
Assess the Matrix Effect: To confirm if matrix effects are the culprit, perform a post-extraction addition experiment.
-
Prepare a neat standard solution of Methyl 3-(furfurylthio)propionate in a pure solvent.
-
Prepare a sample extract from a blank matrix (a sample that does not contain the analyte).
-
Spike the blank matrix extract with the analyte at a known concentration.
-
Analyze both the neat standard and the spiked extract.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak area in spiked extract / Peak area in neat standard) x 100
-
A value significantly different from 100% indicates the presence of matrix effects.
-
-
-
Implement a Mitigation Strategy: Based on the severity of the matrix effect, choose one of the following strategies:
-
Sample Dilution: This is the simplest approach. Diluting the sample extract can reduce the concentration of interfering matrix components.[8] However, ensure that the final concentration of Methyl 3-(furfurylthio)propionate remains above the limit of quantification (LOQ) of your analytical method.[8]
-
Improved Sample Preparation: Enhance your sample cleanup procedures to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be highly effective.[9][10] For instance, a well-designed LLE protocol can selectively extract Methyl 3-(furfurylthio)propionate while leaving behind many matrix interferences.[9]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.[10]
-
-
Issue 2: My calibration curve has poor linearity.
-
Potential Cause: In addition to matrix effects, poor linearity can be caused by detector saturation at high concentrations or issues with the integration of the chromatographic peak.
-
Step-by-Step Troubleshooting:
-
Review your Calibration Range: Ensure that the concentration range of your calibration standards is appropriate for your sample concentrations and within the linear dynamic range of your detector.
-
Optimize Chromatographic Separation: Poor separation from co-eluting matrix components can affect peak shape and integration, leading to non-linearity. Optimizing your chromatographic method to improve the resolution between your analyte and interferences is crucial.[11]
-
Use an Internal Standard: The use of an internal standard can correct for variations in sample injection and ionization, improving the linearity of your calibration curve.
-
Issue 3: I'm observing signal suppression in my LC-MS analysis.
-
Potential Cause: Ion suppression is a common matrix effect in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI).[5] Co-eluting matrix components can compete with the analyte for ionization, reducing the analyte's signal intensity.[5]
-
Step-by-Step Troubleshooting:
-
Infusion Experiment to Identify Suppression Zones: To visualize where ion suppression occurs in your chromatogram, perform a post-column infusion experiment.
-
Continuously infuse a standard solution of Methyl 3-(furfurylthio)propionate into the LC eluent after the analytical column and before the MS source.
-
Inject a blank matrix extract.
-
A dip in the baseline signal of the infused standard indicates a region of ion suppression.
-
-
Adjust Chromatography: If possible, modify your chromatographic method to shift the retention time of Methyl 3-(furfurylthio)propionate away from the ion suppression zones.[11]
-
Consider a Different Ionization Source: If your instrument allows, switching to a different ionization source, such as atmospheric pressure chemical ionization (APCI), might be less susceptible to the specific matrix effects you are observing.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for the quantification of Methyl 3-(furfurylthio)propionate?
A1: The gold standard for internal standards is a stable isotope-labeled (SIL) analog of the analyte.[12] A SIL internal standard for Methyl 3-(furfurylthio)propionate, such as a deuterated or ¹³C-labeled version, will have nearly identical chemical and physical properties to the analyte.[12] This means it will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[12][13][14] This technique is known as Stable Isotope Dilution Analysis (SIDA) and is highly recommended for accurate quantification of flavor compounds in complex matrices.[7][13][15]
Q2: How can I validate my analytical method to ensure it's robust against matrix effects?
A2: Method validation is a critical process to demonstrate that your method is suitable for its intended purpose.[16][17] Key validation parameters to assess for robustness against matrix effects include:
-
Selectivity: The ability to accurately quantify the analyte in the presence of matrix components.[17]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.[16]
-
Precision: The degree of agreement between repeated measurements.[16]
-
Matrix Effect Evaluation: As described in the troubleshooting guide, this should be performed on multiple sources of the same matrix to assess the variability of the effect.
Guidelines from organizations like the FDA and AOAC provide comprehensive frameworks for method validation.[16]
Q3: Are there any specific sample preparation techniques recommended for Methyl 3-(furfurylthio)propionate in food matrices?
A3: While specific protocols depend on the food matrix, some general recommendations apply. Given that Methyl 3-(furfurylthio)propionate is a relatively non-polar compound, liquid-liquid extraction (LLE) with a non-polar organic solvent is a good starting point.[9] Solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent can also be effective for cleanup. For complex matrices like coffee or chocolate, a more rigorous cleanup procedure, potentially involving multiple extraction and cleanup steps, may be necessary.
Experimental Protocol: Quantification of Methyl 3-(furfurylthio)propionate using Stable Isotope Dilution Analysis (SIDA)
This protocol provides a framework for a robust quantification method. It is essential to optimize the specific parameters for your instrument and matrix.
1. Materials and Reagents:
-
Methyl 3-(furfurylthio)propionate analytical standard
-
Stable isotope-labeled Methyl 3-(furfurylthio)propionate (e.g., d3-Methyl 3-(furfurylthio)propionate) as an internal standard (IS)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase modification)
-
Blank matrix samples
2. Sample Preparation (Example for a liquid matrix like a beverage):
-
To 1 mL of the sample, add a known amount of the IS solution.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Optimize at least two MRM transitions for both the analyte and the IS. One transition is for quantification (quantifier) and the other for confirmation (qualifier).
-
-
Calibration: Prepare a series of calibration standards by spiking known amounts of the analyte and a fixed amount of the IS into the blank matrix extract.
4. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the IS for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of Methyl 3-(furfurylthio)propionate in the samples from the calibration curve.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during the quantification of Methyl 3-(furfurylthio)propionate.
Caption: Workflow for troubleshooting matrix effects in quantification.
Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of interfering matrix components.[8] | Simple and quick to implement. | May reduce analyte concentration below the LOQ.[8] |
| Improved Sample Preparation | Removes matrix components before analysis (e.g., LLE, SPE).[9][10] | Can significantly reduce matrix effects and improve sensitivity. | Can be time-consuming and may lead to analyte loss if not optimized. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a similar matrix.[10] | Effective when a representative blank matrix is available. | Difficult to implement if a blank matrix is not available or if the matrix is highly variable. |
| Stable Isotope Dilution Analysis (SIDA) | Uses a stable isotope-labeled internal standard that behaves identically to the analyte.[12][13] | The most accurate method for correcting matrix effects.[12] | Requires a specific stable isotope-labeled internal standard, which can be expensive. |
References
- VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. (1997).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- The Power of Stable Isotope Dilution Assays in Brewing.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues.
- methyl furfuryl mercaptopropionate, 94278-26-9. The Good Scents Company.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS). MDPI. (2022).
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019).
- Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Isotope-labeled Flavours & Fragrances.
- Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. PubMed. (2024).
- Validation of method for analysis of glucose in food additives.
- Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube. (2021).
- Analytical methods in food additives determination: Compounds with functional applic
- Methyl 3-(Methylthio)propionate | 13532-18-8. Tokyo Chemical Industry Co., Ltd.(APAC).
- Methyl 3-(furfurylthio)
- Ethyl 3-(furfurylthio)
- Fragrance University.
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methyl furfuryl mercaptopropionate, 94278-26-9 [thegoodscentscompany.com]
- 7. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. youtube.com [youtube.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. brewingscience.de [brewingscience.de]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. mhlw.go.jp [mhlw.go.jp]
Addressing co-elution issues in "Methyl 3-(furfurylthio)propionate" analysis
Welcome to the technical support center for the analysis of Methyl 3-(furfurylthio)propionate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming analytical challenges, with a specific focus on resolving co-elution issues. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Addressing Co-elution in Methyl 3-(furfurylthio)propionate Analysis
Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the analysis of complex matrices such as food and beverages where Methyl 3-(furfurylthio)propionate, a key flavor compound, is often found.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My Methyl 3-(furfurylthio)propionate peak is showing signs of a shoulder or is broader than expected. How can I confirm co-elution?
A1: Initial Diagnosis
A distorted peak shape is a primary indicator of co-elution. To confirm, a multi-step approach is recommended:
-
Mass Spectral Analysis: The most definitive method is to examine the mass spectrum across the peak. If the mass spectrum changes from the leading edge to the tailing edge, it indicates the presence of more than one compound. Deconvolution algorithms in modern chromatography data systems can help to mathematically separate the mixed spectra.[3][4]
-
Extracted Ion Chromatograms (EICs): Select specific, unique ions for Methyl 3-(furfurylthio)propionate and potential interferences. If the peak shapes or apex retention times of the EICs differ, co-elution is occurring.
-
Methodical Parameter Adjustment: Systematically altering chromatographic parameters can often reveal a hidden peak. A good starting point is to modify the oven temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.
Frequently Asked Questions (FAQs)
Sample Preparation & Injection
Q2: What is the recommended sample preparation technique for analyzing Methyl 3-(furfurylthio)propionate in a complex matrix like coffee?
A2: For volatile and semi-volatile flavor compounds like Methyl 3-(furfurylthio)propionate in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique. It is a solvent-free method that is both sensitive and selective.
Rationale: HS-SPME concentrates volatile and semi-volatile analytes from the headspace of a sample onto a coated fiber. This minimizes the introduction of non-volatile matrix components into the GC system, which can cause contamination and interfere with the analysis. The choice of fiber coating is crucial for selectively capturing the compounds of interest. For sulfur-containing compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad selectivity for volatile compounds.
Step-by-Step HS-SPME Protocol (Example for Coffee):
-
Sample Weighing: Weigh 2-5 grams of ground coffee into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum.
-
Incubation: Place the vial in a heating block or the autosampler's incubator. A typical starting condition is 60°C for 15-30 minutes to allow for equilibration of the volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period, for example, 30 minutes at 60°C.
-
Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analytes onto the column. A desorption temperature of 250°C for 2-5 minutes is a common starting point.
Chromatographic Method Development
Q3: I am still facing co-elution with an unknown compound. How can I systematically optimize my GC method to improve separation?
A3: A systematic approach to method optimization is key. The following workflow can be used to effectively resolve co-eluting peaks.
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Steps for Method Optimization:
-
Column Selection: The choice of GC column (stationary phase) is the most critical factor for selectivity.
-
Non-polar columns (e.g., DB-5, HP-5ms): These separate compounds primarily based on their boiling points.
-
Polar columns (e.g., DB-Wax, HP-INNOWax): These provide different selectivity based on compound polarity.
-
Recommendation: If co-elution occurs on a non-polar column, switching to a polar column (or vice-versa) is often the most effective solution. The different interaction mechanisms of the stationary phases can significantly alter the elution order and resolve the overlapping peaks.
-
-
Oven Temperature Program:
-
Initial Temperature: A lower initial temperature can improve the focusing of early eluting peaks.
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can enhance separation.
-
Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also improve resolution.
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Operating at the optimal linear velocity for the column dimensions will provide the best peak resolution. This information is typically provided by the column manufacturer.
-
Injection Parameters: For trace analysis where splitless injection is used, optimizing the injection parameters is crucial.
Data Analysis & Advanced Techniques
Q4: Even after optimizing my GC method, I have a minor co-elution. Are there any data analysis techniques or advanced hardware solutions that can help?
A4: Yes, several options are available when chromatographic separation is not perfect.
Data Analysis:
-
Deconvolution Software: Most modern GC-MS software packages include deconvolution algorithms.[3][4][8] These tools can mathematically separate overlapping mass spectra, allowing for the identification and quantification of individual components in a co-eluting peak.
Advanced Hardware:
-
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases connected by a modulator.[9][10][11][12] It provides significantly higher peak capacity and is ideal for separating extremely complex mixtures.
-
Sulfur Chemiluminescence Detector (SCD): If the co-eluting compound is not a sulfur-containing species, using a sulfur-specific detector in parallel with the mass spectrometer can provide a clean chromatogram of only the sulfur compounds, including Methyl 3-(furfurylthio)propionate.[13][14]
Reference Data
The following table provides key physical and analytical properties for Methyl 3-(furfurylthio)propionate and a structurally similar compound that could potentially co-elute.
| Property | Methyl 3-(furfurylthio)propionate | Methyl 3-(methylthio)propionate |
| CAS Number | 94278-26-9[15] | 13532-18-8[16] |
| Molecular Formula | C₉H₁₂O₃S[15] | C₅H₁₀O₂S[16] |
| Molecular Weight | 200.26 g/mol [15] | 134.20 g/mol [16] |
| Boiling Point | Not readily available | 74-75 °C @ 13 mmHg[16] |
| Kovats RI (Non-polar) | Not readily available | 992-1001[16] |
| Kovats RI (Polar) | Not readily available | 1505-1548[16] |
| Mass Spectrum (Key Ions) | Prediction: 97 (furfuryl), 81, 113, 200 (M+) | 134 (M+), 74, 61, 47 |
Note: Experimental mass spectral and retention index data for Methyl 3-(furfurylthio)propionate are not widely available in public databases. The provided mass spectral ions for this compound are predicted based on its chemical structure. The retention index will likely be significantly higher than that of Methyl 3-(methylthio)propionate due to the larger molecular weight and the presence of the furan ring.
References
-
Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. (2024). MDPI. [Link]
-
Coffee volatile compounds. (2023). International Journal of Food Science and Nutrition. [Link]
-
Methyl 3-(furfurylthio)propionate. PubChem. [Link]
-
Methyl 3-methylthiopropionate. PubChem. [Link]
-
Methyl propionate. NIST WebBook. [Link]
-
GC Column Solvent Retention Table. Agilent. [Link]
-
Agilent J&W DB-WAX Ultra Inert GC columns. (2019). Agilent. [Link]
-
Optimizing Splitless Injections: Introduction. (2020). Restek. [Link]
-
GC-MS analysis of thiols from air: what are options to concentrate sapmple? ResearchGate. [Link]
-
Retention indices in the analysis of food aroma volatile compounds in temperature-programmed gas chromatography: Database creation and evaluation of precision and robustness. ResearchGate. [Link]
-
Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (2023). Energy & Fuels. [Link]
-
The Importance of Analyzing Sulphur Compounds in Food. (2021). LCGC International. [Link]
-
FRAGRANCE GC/MS DECONVOLUTION. (2023). ChromEssence. [Link]
-
Adding more Power to your GC-MS Analysis through Deconvolution. (2016). AZoM. [Link]
-
3-(Methylthio)propanoic acid methyl ester. NIST WebBook. [Link]
-
Challenges with the sampling and analysis of organosulfur compounds. (2015). Atmospheric Measurement Techniques. [Link]
-
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]
-
Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. (2025). LCGC International. [Link]
-
What is GCxGC? Sepsolve Analytical. [Link]
-
Using AnalyzerPro software for deconvolution of GC-MS data of pesticides. (2019). SpectralWorks. [Link]
-
Optimizing Splitless Injections. (2022). YouTube. [Link]
-
Unveiling the Power of Non-Polar GC Columns. (2025). Chrom Tech, Inc.. [Link]
-
Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. GL Sciences. [Link]
-
5 ways to improve your Split / Splitless Injection. Element Lab Solutions. [Link]
-
Understanding GCxGC – 2D Gas Chromatography. (2018). Phenomenex. [Link]
-
Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. [Link]
-
Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. (2024). MDPI. [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. [Link]
-
Deconvolution of Co-eluting Chromatographic Signals through Vacuum Ultraviolet Spectroscopy. Labsolution. [Link]
-
Methyl propionate. NIST WebBook. [Link]
-
Optimizing Splitless Injections. (2024). YouTube. [Link]
-
Comprehensive two-dimensional gas chromatography (GC×GC) in environmental analysis and monitoring. ResearchGate. [Link]
-
Gas Chromatographic Analysis of Low Molecular Weight Alkyl Thiols and Sulfides Separated on Open Tubular Columns. Oxford Academic. [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ACS Symposium Series. [Link]
-
Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020). Agilent. [Link]
-
Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm. [Link]
-
2-Methyl-3-furanthiol. NIST WebBook. [Link]
-
3-(Methylthio)propanoic acid ethyl ester. NIST WebBook. [Link]
Sources
- 1. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 2. The Kovats Retention Index: 3-(Methylthio)-propanal (C4H8OS) [pherobase.com]
- 3. FRAGRANCE GC/MS DECONVOLUTION - Chromessence [chromessence.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Optimizing Splitless Injections: Introduction [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spectralworks.com [spectralworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gcms.cz [gcms.cz]
- 11. What is GCxGC? [sepsolve.com]
- 12. Understanding GCxGC: Two-Dimensional Chromatography [phenomenex.com]
- 13. shimadzu.com [shimadzu.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl 3-methylthiopropionate | C5H10O2S | CID 61641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Extraction Efficiency of Methyl 3-(furfurylthio)propionate
Welcome to the technical support center dedicated to optimizing the extraction of Methyl 3-(furfurylthio)propionate from complex samples. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the accuracy, reproducibility, and efficiency of their analytical methods for this key flavor and aroma compound. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 3-(furfurylthio)propionate and why is its extraction challenging?
A1: Methyl 3-(furfurylthio)propionate (MFP) is a sulfur-containing ester known for its characteristic roasty, coffee-like, and savory aroma.[1] It is a key volatile compound found in various food products, most notably coffee.[2][3] The primary challenges in its extraction stem from its semi-volatile nature, its presence at trace levels in complex matrices, and its potential for thermal degradation or interaction with other matrix components.[4][5] The sulfur atom in its structure can also lead to active site interactions during chromatographic analysis, potentially causing poor peak shape and reduced sensitivity.
Q2: What are the most common techniques for extracting Methyl 3-(furfurylthio)propionate?
A2: The most prevalent and effective techniques for extracting MFP and other volatile to semi-volatile compounds from complex matrices are headspace-based methods, particularly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9] Other techniques include Liquid-Liquid Extraction (LLE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, although these may be less suitable for highly volatile compounds and can be more labor-intensive.[10][11][12]
Q3: How do I choose the right SPME fiber for MFP extraction?
A3: The choice of SPME fiber coating is critical for efficient extraction. For a semi-polar compound like MFP, a combination of adsorbent materials is generally most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the preferred choice as it offers a broad range of selectivity for volatile and semi-volatile compounds.[13][14][15] The DVB provides an affinity for aromatic compounds, CAR for smaller volatiles, and PDMS for nonpolar analytes.
Q4: What is the importance of sample preparation before extraction?
A4: Proper sample preparation is paramount to ensure reproducible and efficient extraction. For solid samples like coffee beans, this typically involves grinding to a consistent particle size to maximize surface area and ensure homogeneity.[3] For liquid samples, pH adjustment and the addition of salt ("salting out") can significantly enhance the release of volatile compounds into the headspace.[14][16] Adding an excess of sodium chloride (e.g., 20-30% w/v) increases the ionic strength of the aqueous phase, thereby reducing the solubility of MFP and promoting its partitioning into the headspace for more efficient extraction by the SPME fiber.[14][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and analysis of Methyl 3-(furfurylthio)propionate.
Low or No Analyte Signal
Problem: I am not detecting any MFP peak, or the peak intensity is very low.
Possible Causes & Solutions:
-
Inefficient Extraction:
-
Sub-optimal SPME parameters: The extraction time and temperature may be insufficient. For semi-volatile compounds like MFP, a longer extraction time (e.g., 30-60 minutes) and a higher temperature (e.g., 60-80°C) are often necessary to facilitate its transfer to the headspace.[7][16]
-
Incorrect fiber choice: As mentioned in the FAQs, a DVB/CAR/PDMS fiber is generally recommended. If you are using a different fiber, consider switching to one with a broader selectivity.[13][14]
-
Matrix effects: Components in your sample matrix may be trapping the MFP, preventing its release. Ensure proper homogenization and consider the "salting out" effect by adding NaCl to your sample.[5][17]
-
-
Analyte Degradation:
-
Thermal decomposition: MFP can be susceptible to degradation at high temperatures. While a higher extraction temperature can improve volatility, excessively high temperatures in the GC inlet can cause the compound to break down. Ensure your inlet temperature is appropriate, typically around 250°C.
-
Oxidation: Sulfur-containing compounds can be prone to oxidation. Purging the headspace vial with an inert gas like nitrogen before heating can help to minimize oxidative loss.
-
-
GC-MS System Issues:
-
Active sites in the GC system: The sulfur moiety in MFP can interact with active sites in the GC liner, column, or ion source, leading to peak tailing and signal loss. Using a deactivated liner and a high-quality, low-bleed GC column is crucial.
-
Mass spectrometer settings: Ensure that the mass spectrometer is properly tuned and that you are monitoring the correct ions for MFP. The key fragment ions should be selected for sensitive and selective detection in Selected Ion Monitoring (SIM) mode.
-
Poor Reproducibility (High %RSD)
Problem: My replicate injections show significant variation in peak area.
Possible Causes & Solutions:
-
Inconsistent Sample Homogeneity:
-
For solid samples, ensure a consistent and fine grind. Inadequate homogenization will lead to variations in the concentration of MFP in the subsamples taken for analysis.[3]
-
For liquid samples, ensure thorough mixing before taking an aliquot.
-
-
Variable SPME Extraction Conditions:
-
Precise timing and temperature control: The SPME extraction process is equilibrium-based, and slight variations in extraction time and temperature can lead to significant differences in the amount of analyte adsorbed. Use an autosampler for precise control over these parameters.[7]
-
Fiber positioning: The depth of the SPME fiber in the headspace of the vial should be consistent for every extraction. An autosampler will ensure this.
-
-
Fiber Degradation or Contamination:
-
Fiber lifetime: SPME fibers have a limited lifetime and their extraction efficiency can decrease with use. Keep a log of the number of extractions per fiber and replace it regularly.
-
Carryover: Incomplete desorption of analytes from the previous run can lead to carryover and artificially high results in the subsequent analysis. Ensure the fiber is adequately conditioned between injections at a temperature recommended by the manufacturer.
-
Poor Peak Shape (Tailing or Fronting)
Problem: The chromatographic peak for MFP is not symmetrical.
Possible Causes & Solutions:
-
Active Sites in the GC System: As mentioned previously, this is a common issue for sulfur-containing compounds.
-
Deactivated liner: Use a fresh, deactivated GC inlet liner.
-
Column conditioning: Properly condition your GC column according to the manufacturer's instructions.
-
Column choice: Consider using a column specifically designed for the analysis of active compounds.
-
-
Co-eluting Matrix Components:
-
A component from the sample matrix may be co-eluting with your analyte, distorting the peak shape.
-
Optimize GC method: Adjust the temperature ramp of your GC oven program to improve separation.
-
Sample cleanup: If the matrix is particularly complex, you may need to consider a preliminary cleanup step, such as Solid Phase Extraction (SPE), before HS-SPME analysis.
-
-
Injection Volume/Split Ratio:
-
An inappropriate split ratio can lead to column overload and peak fronting. If your analyte concentration is high, increase the split ratio.
-
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for MFP in Coffee
This protocol provides a starting point for the analysis of MFP in ground coffee. Optimization will likely be required for your specific matrix and instrumentation.
Materials:
-
Ground coffee sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 1.0 g of ground coffee into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial.
-
Vial Sealing: Immediately cap the vial tightly.
-
Incubation and Extraction: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation. Then, expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Transfer the SPME fiber to the GC inlet and desorb at 250°C for 5 minutes in splitless mode.
-
GC-MS Analysis:
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Scan mode for initial identification, then switch to SIM mode for quantification, monitoring characteristic ions of MFP.
-
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| SPME Fiber | DVB/CAR/PDMS | Broad selectivity for volatile and semi-volatile compounds.[13][14][15] |
| Sample Amount | 1-5 g (solid) or 1-5 mL (liquid) | Sufficient for detection while avoiding matrix overload. |
| Salt Addition | 20-30% (w/v) NaCl or saturated solution | Increases analyte volatility by the "salting out" effect.[14][16] |
| Extraction Temp. | 60-80°C | Balances increased volatility with potential for analyte degradation.[7][16] |
| Extraction Time | 30-60 min | Allows for sufficient equilibration of the analyte with the fiber.[7] |
| GC Inlet Temp. | 250°C | Ensures efficient desorption without thermal degradation. |
| GC Column | Polar (e.g., WAX-type) | Provides good separation for polar and semi-polar compounds.[18] |
Visualization of Workflows
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting workflow for low or no analyte signal.
General HS-SPME-GC-MS Workflow
Caption: General workflow for HS-SPME-GC-MS analysis.
References
-
Benzenberg, L. R., & Elsinghorst, P. W. (n.d.). Quantification of Furan Derivatives in Coffee Products by SIDA-HS-SPME-GC/MS. ResearchGate. Retrieved from [Link]
-
Miyauchi, H., et al. (2022). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Foods. Retrieved from [Link]
- Kim, Y. S., et al. (2022). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of the Korean Society of Food Science and Nutrition.
-
Shimadzu. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages [Video]. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2023). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Foods. Retrieved from [Link]
-
Li, J., et al. (2024). HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation. Food Science and Human Wellness. Retrieved from [Link]
-
Shimadzu. (n.d.). Flavor & Fragrance Analysis Solutions. Retrieved from [Link]
-
Pop, N., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences. Retrieved from [Link]
-
Wang, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(furfurylthio)propionate. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl furfuryl mercaptopropionate. Retrieved from [Link]
-
Marin Brooks, S. (2016, October 25). Not getting single peaks on GCMS with HS-SPME when volatilizing iodine?. ResearchGate. Retrieved from [Link]
- Cadwallader, K. R. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ACS Symposium Series.
-
Vichi, S., et al. (2013). Determination of volatile thiols in lipid matrix by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometric analysis. Application to virgin olive oil. Journal of Chromatography A. Retrieved from [Link]
- Komes, D., & Ulrich, D. (2013). Validation and Application of QuEChERS to Flavor and Fragrance R&D. ACS Symposium Series.
- Taylor, A. J., & Linforth, R. S. T. (Eds.). (2021). Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. Frontiers Media SA.
- Plutowska, B., & Wardencki, W. (2017). Application of Solid Phase Microextraction in Food Analysis—Flavor and Off-Flavor Sampling. In Solid Phase Microextraction. IntechOpen.
-
Send-Obara, E., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules. Retrieved from [Link]
-
QuEChERS.com. (n.d.). Home. Retrieved from [Link]
-
ResearchGate. (n.d.). The matrix effect of the compounds in beverage. Retrieved from [Link]
-
mzCloud. (n.d.). Methyl 3 methylthio propionate. Retrieved from [Link]
-
ResearchGate. (2023, January 1). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Retrieved from [Link]
-
Send-Obara, E., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. Retrieved from [Link]
-
ResearchGate. (2015, August 6). QuEChERS - A new technique for multiresidue analysis of pesticides in foods and agricultural samples. Retrieved from [Link]
-
Wang, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Fermentation. Retrieved from [Link]
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl 3-methylthiopropionate, CAS Registry Number 13532-18-8. Food and Chemical Toxicology.
-
Park, S., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition. Retrieved from [Link]
-
Stasinska, M., & Szeliga, M. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. Molecules. Retrieved from [Link]
-
Ziegler, G. R. (n.d.). Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products. NIFA Reporting Portal. Retrieved from [Link]
-
JSB. (n.d.). Food and Flavour - Application notes. Retrieved from [Link]
-
Cajka, T., et al. (2016). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research. Retrieved from [Link]
-
Aulakh, J. S., & Malik, A. K. (2016). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Phenomenex. (2024, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Kim, K. H., et al. (2011). Use of solid phase microextraction (SPME) in the analysis of the reduced sulfur compounds (RSC) and its experimental limitations. ResearchGate. Retrieved from [Link]
-
Lozano, A., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. Retrieved from [Link]
-
ResearchGate. (2014, November 22). volatile sulfur compounds. Retrieved from [Link]
-
Li, X., et al. (2017). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Molecules. Retrieved from [Link]
-
Yang, M., et al. (2021). Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products. Foods. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate. Retrieved from [Link]
-
Hawach Scientific. (2023, October 14). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
-
Ghiasvand, A., & Naderi, M. (2018). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules. Retrieved from [Link]
-
Garcia-Vaquero, M., & Hayes, M. (2021). Pressurized Liquid Extraction for the Recovery of Bioactive Compounds from Seaweeds for Food Industry Application: A Review. Marine Drugs. Retrieved from [Link]
Sources
- 1. methyl furfuryl mercaptopropionate, 94278-26-9 [thegoodscentscompany.com]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds [frontiersin.org]
- 6. HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 9. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis | MDPI [mdpi.com]
Validation & Comparative
A Sensory Showdown: Deconstructing the Aroma Nuances of Synthetic vs. Natural "Methyl 3-(furfurylthio)propionate"
For researchers, scientists, and drug development professionals navigating the complex world of flavor and aroma, the distinction between synthetic and natural compounds is a critical consideration. This guide provides an in-depth sensory and analytical comparison of synthetic Methyl 3-(furfurylthio)propionate against the natural aroma profile it seeks to emulate, primarily that of roasted coffee. While this specific ester is not typically found in nature, its sensory characteristics are designed to mimic the complex notes derived from the Maillard reaction and other chemical transformations during the coffee roasting process.
Methyl 3-(furfurylthio)propionate is a sulfur-containing ester recognized for its potent roasted, nutty, and coffee-like aroma.[1] It is a valuable tool in the flavorist's palette for creating and enhancing a variety of savory and sweet profiles. Understanding the subtle yet significant differences between the pure synthetic compound and its natural archetype is paramount for applications requiring authentic and nuanced flavor replication.
The Synthetic Benchmark: Purity and Potency
Synthetic Methyl 3-(furfurylthio)propionate offers a high degree of purity and consistency, which are critical for reproducible product formulations. Its synthesis allows for the isolation of a single molecule, providing a targeted and potent aroma.
Synthesis Protocol: A Plausible Pathway
While proprietary industrial syntheses are seldom published, a chemically sound and common method for the preparation of such thioethers is the reaction of an alkali salt of a thiol with an alkyl halide. In this case, furfuryl mercaptan would be reacted with methyl 3-chloropropionate.
Experimental Protocol: Synthesis of Methyl 3-(furfurylthio)propionate
-
Deprotonation of Furfuryl Mercaptan:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve furfuryl mercaptan in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH), to the solution to form the sodium salt of the mercaptan. The reaction is exothermic and produces hydrogen gas, which should be safely vented.
-
-
Nucleophilic Substitution:
-
Once the deprotonation is complete (cessation of hydrogen evolution), slowly add methyl 3-chloropropionate to the reaction mixture via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench any remaining sodium hydride by the careful addition of water.
-
Transfer the mixture to a separatory funnel and add water and a water-immiscible organic solvent (e.g., diethyl ether).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure Methyl 3-(furfurylthio)propionate.
-
Caption: Synthesis workflow for Methyl 3-(furfurylthio)propionate.
The Natural Archetype: The Complexity of Roasted Coffee Aroma
The aroma of roasted coffee is a symphony of hundreds of volatile organic compounds, making it an incredibly complex sensory experience.[2][3] This complexity arises from the intricate chemical reactions that occur during roasting, primarily the Maillard reaction and Strecker degradation. The resulting aroma is a blend of pyrazines, furans, ketones, aldehydes, and sulfur compounds, which collectively contribute to the characteristic roasted, nutty, chocolatey, and caramel notes.
| Key Aroma Compound Classes in Roasted Coffee | General Sensory Descriptors |
| Pyrazines | Nutty, roasted, toasted, earthy |
| Furans | Caramel, sweet, burnt sugar |
| Ketones | Buttery, fruity, creamy |
| Aldehydes | Green, fruity, malty |
| Sulfur Compounds | Roasted, savory, meaty, sulfury |
Sensory Comparison Methodology
To objectively compare the sensory profiles of synthetic Methyl 3-(furfurylthio)propionate and natural roasted coffee aroma, a combination of instrumental analysis and sensory panel evaluation is employed.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4] This allows for the identification of individual aroma-active compounds in a complex mixture and a description of their specific odor.
Experimental Protocol: GC-O Analysis of Coffee Headspace
-
Sample Preparation:
-
Weigh a precise amount of freshly roasted and ground coffee beans into a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to equilibrate in the headspace.
-
-
Headspace Sampling:
-
Use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace of the vial.
-
-
GC-O Analysis:
-
Inject the SPME fiber into the gas chromatograph. The GC column separates the volatile compounds based on their boiling points and polarity.
-
At the end of the column, the effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory port where a trained sensory panelist sniffs the eluting compounds and describes their aroma.
-
-
Data Analysis:
-
Correlate the retention times of the aroma events with the mass spectral data to identify the specific compounds responsible for the different aromas.
-
Caption: Gas Chromatography-Olfactometry (GC-O) workflow.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[5] A trained sensory panel develops a lexicon of descriptive terms and then rates the intensity of each attribute for the samples being evaluated.
Experimental Protocol: QDA of Synthetic vs. Natural Coffee Aroma
-
Panelist Training:
-
A panel of 8-12 individuals is trained to identify and scale the intensity of various aroma attributes relevant to coffee, such as "roasted," "nutty," "smoky," "caramel," "fruity," and "sulfury." Reference standards for each attribute are provided.
-
-
Sample Preparation:
-
Prepare solutions of synthetic Methyl 3-(furfurylthio)propionate in a neutral solvent at various concentrations.
-
Prepare a brewed coffee sample under standardized conditions (e.g., SCA cupping protocol).[6]
-
-
Evaluation:
-
Panelists evaluate the samples in a controlled environment, free from distracting odors.
-
Each panelist rates the intensity of each sensory attribute on a linear scale (e.g., 0-15).
-
-
Data Analysis:
-
The intensity ratings are averaged across panelists, and the results are often visualized using a spider plot to compare the sensory profiles of the different samples.
-
Comparative Sensory Profiles
| Sensory Attribute | Synthetic Methyl 3-(furfurylthio)propionate | Natural Roasted Coffee Aroma |
| Roasted | High | High |
| Nutty | Moderate-High | High |
| Sulfury/Meaty | High | Moderate |
| Smoky | Low-Moderate | Varies with roast level |
| Caramel/Sweet | Low | Moderate-High |
| Fruity/Floral | Absent | Varies with origin and processing |
| Complexity | Low | High |
The data clearly indicates that while synthetic Methyl 3-(furfurylthio)propionate effectively delivers a potent roasted and sulfury character, it lacks the multifaceted complexity of natural coffee aroma. The natural product exhibits a broader range of notes, including caramel-like sweetness and potential fruity or floral undertones, which are absent in the single synthetic molecule.
Conclusion for the Practicing Scientist
The choice between synthetic Methyl 3-(furfurylthio)propionate and a natural coffee extract depends entirely on the desired application.
-
For targeted flavor enhancement, where a specific roasted, savory note is required to be amplified, the purity and potency of the synthetic compound are advantageous. Its consistency ensures reproducible results in a final product.
-
For creating a complete and authentic coffee flavor profile, a natural extract or a more complex blend of aroma chemicals is necessary. The singular nature of synthetic Methyl 3-(furfurylthio)propionate cannot replicate the intricate interplay of hundreds of volatile compounds that define the genuine coffee experience.
Ultimately, a synergistic approach, where the synthetic compound is used to bolster specific notes within a more complex natural flavor base, may offer the optimal solution for many product development challenges. This guide provides the foundational understanding and methodologies for making such informed decisions.
References
-
E-CafeBank. (2025, May 16). Sensory Analysis of Coffee: A Comprehensive Report. Retrieved from [Link]
-
FlavorSum. (2025, September 11). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
-
SciTePress. (n.d.). Sensory Profile of Commercial Coffee Products using QDA (Quantitative Descriptive Analysis), Flash Profile, and CATA (Check-All-That-Apply) Methods. Retrieved from [Link]
-
Zampolli, S., et al. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]
-
Coffee Science. (2024, June 20). Descriptive sensory tests for evaluating Coffea arabica: A systematic review. Coffee Science. Retrieved from [Link]
-
Counter Culture Coffee. (n.d.). Coffee Basics: Tasting Notes. Retrieved from [Link]
-
Bean & Bean Coffee Roasters. (2020, January 29). Types of Coffee Roasts & Coffee Flavor Profiles. Retrieved from [Link]
-
MDPI. (2024, August 10). A Comparative Analysis of Cold Brew Coffee Aroma Using the Gas Chromatography–Olfactometry–Mass Spectrometry Technique: Headspace–Solid-Phase Extraction and Headspace Solid-Phase Microextraction Methods for the Extraction of Sensory-Active Compounds. MDPI. Retrieved from [Link]
-
World Coffee Research. (n.d.). Sensory Lexicon. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensory quantitative descriptive analysis for hot and cold brew coffee. Retrieved from [Link]
- Google Patents. (n.d.). US3952026A - 5-Methyl-furfuryl furfuryl ether.
-
PubChem. (n.d.). Methyl 3-(furfurylthio)propionate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl furfuryl mercaptopropionate. Retrieved from [Link]
Sources
- 1. Ethyl 3-(furfurylthio)propionate = 98 , FG 94278-27-0 [sigmaaldrich.com]
- 2. kahwacoffee.com [kahwacoffee.com]
- 3. Coffee Sensory Guide: From Bean to Brew Made Simple [flavoractiv.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. e-cafebank.com [e-cafebank.com]
A Tale of Two Thiols: A Flavor Profile Comparison of Methyl 3-(furfurylthio)propionate and Furfuryl Mercaptan
An In-Depth Technical Guide for Researchers and Flavor Scientists
In the intricate world of flavor chemistry, sulfur-containing compounds often play the role of potent character-impact molecules, capable of evoking a wide spectrum of aromas from the desirable roasted notes of coffee to pungent alliaceous hints. Among these, furan-containing sulfur compounds are of particular interest for their prevalence in thermally processed foods. This guide provides a detailed comparative analysis of two such molecules: Methyl 3-(furfurylthio)propionate and the archetypal coffee aroma compound, furfuryl mercaptan.
This document moves beyond a simple cataloging of attributes, offering a side-by-side examination of their chemical identities, a nuanced exploration of their distinct flavor profiles, and robust, detailed protocols for their empirical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to understand and leverage the unique sensory properties of these two influential flavor compounds.
Chemical and Physical Identity: A Structural Overview
At a glance, both molecules share the furan moiety, a five-membered aromatic heterocycle that is a common product of the Maillard reaction and caramelization. However, the divergence in their side chains is the primary determinant of their differing sensory characteristics and chemical behavior.
Furfuryl mercaptan (also known as 2-furanmethanethiol) is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to the furfuryl group. This functional group is responsible for its high reactivity and potent, often sharp, aroma.
Methyl 3-(furfurylthio)propionate , in contrast, is a thioether and an ester. The sulfur atom is bonded to both the furfuryl group and a propionate methyl ester chain. This structural difference significantly alters the molecule's polarity, volatility, and reactivity compared to furfuryl mercaptan, leading to a distinct flavor profile.
Below is a diagram illustrating the structural differences between the two compounds.
Caption: Chemical structures of Furfuryl Mercaptan and Methyl 3-(furfurylthio)propionate.
A summary of their key chemical and physical properties is presented in the table below.
| Property | Methyl 3-(furfurylthio)propionate | Furfuryl Mercaptan |
| CAS Number | 94278-26-9[1] | 98-02-2 |
| Molecular Formula | C9H12O3S[1] | C5H6OS |
| Molecular Weight | 200.26 g/mol [1] | 114.17 g/mol |
| Appearance | Pale yellow to amber colored liquid[1] | Colorless to pale yellow oily liquid |
| Boiling Point | Not precisely determined | 263-265 °C @ 17 mmHg |
| Solubility in Water | Practically insoluble[1] | 5000 mg/L @ 20°C |
| Odor Threshold (Water) | Not readily available | 0.005 - 0.04 ppb[2] |
A Comparative Olfactory Journey: The Flavor Profiles
While both compounds are associated with "roasted" and "coffee" notes, their detailed flavor profiles reveal significant distinctions. Furfuryl mercaptan is renowned for its potent, sharp, and defining coffee aroma, whereas Methyl 3-(furfurylthio)propionate offers a more complex and arguably milder profile with additional nutty and savory nuances.
Furfuryl Mercaptan:
Often described as the character-impact compound of roasted coffee, its aroma is potent and can be overpowering in high concentrations.[3] At lower levels, it imparts the classic, freshly brewed coffee scent. Its flavor profile is characterized by:
-
Primary Notes: Roasted coffee, sulfurous, burnt.[2]
-
Secondary Notes: Meaty, savory, slightly nutty, with some descriptions mentioning rubbery or burnt match-like undertones.
Methyl 3-(furfurylthio)propionate:
This thioether presents a more complex and multifaceted flavor profile. The presence of the propionate group appears to temper the aggressive sulfur notes of a mercaptan, introducing sweeter and nuttier dimensions. Its flavor profile includes:
-
Primary Notes: Roasted, nutty, coffee.
-
Secondary Notes: Graham cracker-like, with some sources also describing alliaceous (onion, garlic) and vegetable notes.[4]
The following table provides a side-by-side comparison of the reported flavor descriptors for each compound.
| Flavor Descriptor | Methyl 3-(furfurylthio)propionate | Furfuryl Mercaptan |
| Coffee | Yes | Yes (Primary) |
| Roasted | Yes (Primary) | Yes (Primary) |
| Nutty | Yes (Primary) | Yes (Secondary) |
| Sulfurous | Yes (Secondary, often described as alliaceous) | Yes (Primary) |
| Burnt | Less prominent | Yes (Primary) |
| Sweet/Caramellic | Yes (Graham cracker-like) | Less prominent |
| Meaty/Savory | Yes (Secondary) | Yes (Secondary) |
| Alliaceous (Onion/Garlic) | Yes (Reported by some sources) | Less prominent |
Experimental Protocols for Comparative Analysis
To provide a truly objective comparison, standardized experimental protocols are essential. The following sections detail methodologies for sensory panel evaluation and instrumental analysis to quantitatively and qualitatively differentiate between Methyl 3-(furfurylthio)propionate and furfuryl mercaptan.
Sensory Panel Evaluation: A Quantitative Descriptive Analysis (QDA) Approach
The objective of this protocol is to quantify the perceived sensory attributes of the two compounds using a trained sensory panel.
3.1.1. Panelist Selection and Training:
A panel of 10-12 individuals should be selected based on their sensory acuity and ability to describe aromas. Training should involve exposure to a range of reference standards representing the expected aroma attributes (e.g., roasted, nutty, sulfurous, sweet, burnt).
3.1.2. Sample Preparation:
Solutions of Methyl 3-(furfurylthio)propionate and furfuryl mercaptan should be prepared in a neutral solvent (e.g., deodorized water with a small amount of ethanol to aid solubility) at concentrations above their respective odor thresholds but below levels that would cause sensory fatigue. A concentration of 1 ppm for both compounds is a suggested starting point. Samples should be presented in coded, covered glass sniffer jars to prevent visual bias.
3.1.3. Evaluation Procedure:
Panelists will evaluate the samples monadically in a controlled sensory booth with proper ventilation and lighting. They will rate the intensity of pre-defined aroma attributes on a 15-cm line scale anchored from "not perceived" to "very strong." The attributes for evaluation should include:
-
Roasted
-
Coffee
-
Nutty
-
Sulfurous/Alliaceous
-
Burnt/Smoky
-
Sweet/Caramellic
-
Meaty/Savory
3.1.4. Data Analysis:
The intensity ratings from the line scales will be converted to numerical data. Analysis of Variance (ANOVA) will be used to determine if there are significant differences in the perceived intensities of each attribute between the two compounds. Principal Component Analysis (PCA) can be used to visualize the sensory space and the relative positioning of the two compounds based on their aroma profiles.
Caption: Workflow for the comparative sensory evaluation of flavor compounds.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.
3.2.1. Sample Preparation and Headspace Analysis:
A solution of each compound (or a mixture of both for direct comparison) in a suitable solvent will be prepared in a headspace vial. The vial is then heated to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace. A Solid Phase Microextraction (SPME) fiber is then exposed to the headspace to adsorb the volatile analytes.
3.2.2. GC-O System and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port.
-
Column: A non-polar column (e.g., DB-5) is suitable for separating these types of compounds.
-
Oven Temperature Program: A program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) will be used to separate the compounds based on their boiling points.
-
Olfactory Detection: The effluent from the GC column is split, with a portion going to the FID and the other to a sniffing port where a trained analyst will record the retention time and odor description of each eluting compound.
3.2.3. Aroma Extract Dilution Analysis (AEDA):
To quantify the odor potency, Aroma Extract Dilution Analysis (AEDA) can be performed. The headspace extract is serially diluted, and each dilution is analyzed by GC-O. The highest dilution at which an odor is still detectable is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Synthesis and Formation
Furfuryl mercaptan is primarily formed during the thermal processing of food through the Maillard reaction between a sulfur source (like the amino acid cysteine) and a furan derivative (formed from the degradation of carbohydrates).
Methyl 3-(furfurylthio)propionate can be synthesized through the Michael addition of furfuryl mercaptan to methyl acrylate. This reaction provides a direct pathway to this thioether from its corresponding thiol.
Conclusion: Differentiating Nuances for Targeted Applications
Methyl 3-(furfurylthio)propionate, on the other hand, offers a more complex and nuanced flavor profile with prominent nutty and sweet, graham cracker-like undertones, and a less aggressive sulfur character. This makes it a versatile ingredient for creating more complex roasted flavor profiles in a variety of applications, including baked goods, confectionery, and savory products where a pure coffee note might not be the primary goal.
The choice between these two compounds will ultimately depend on the specific flavor profile a researcher or product developer aims to achieve. The experimental protocols outlined in this guide provide a robust framework for conducting a direct, evidence-based comparison to inform this decision-making process. By understanding the subtle yet significant differences in their chemical nature and sensory perception, the full potential of these powerful aroma compounds can be harnessed to create innovative and appealing flavor experiences.
References
-
PubChem. Methyl 3-(furfurylthio)propionate. National Center for Biotechnology Information. [Link][1]
-
The Good Scents Company. Ethyl 3-(furfurylthio)propionate. [Link][4]
-
Feng, Y., et al. (2020). Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. Journal of Agricultural and Food Chemistry. [Link][5]
- Ho, C. T., & Carlin, J. T. (Eds.). (2019). Flavor chemistry of lipid foods. American Chemical Society.
- Tressl, R., et al. (1982). Formation of furanthiols and furan thioethers during the roasting of coffee. In Flavour '81 (pp. 207-220). De Gruyter.
- Blank, I., et al. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 195(3), 239-245.
-
Varadula, S., & Shibamoto, T. (2011). Reactivity and stability of selected flavor compounds. Food chemistry, 128(2), 273-280. [Link][6]
Sources
- 1. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. furfuryl mercaptan, 98-02-2 [thegoodscentscompany.com]
- 3. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragrance University [fragranceu.com]
- 5. Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Isolation: A Comparative Guide to Extraction Techniques for Methyl 3-(furfurylthio)propionate
For researchers and professionals in the intricate world of flavor and fragrance chemistry, the isolation of specific aroma compounds is a critical step that dictates the final character and quality of a product. Among the vast constellation of flavor molecules, sulfur-containing compounds often present unique challenges and rewards. This guide provides an in-depth comparison of various extraction techniques for a particularly impactful aroma compound: Methyl 3-(furfurylthio)propionate.
This volatile sulfur compound, with its characteristic savory, roasted, and slightly fruity notes, is a key component in the flavor profiles of many thermally processed foods, including coffee, roasted meats, and baked goods.[1] Its successful extraction from complex food matrices or its purification post-synthesis is paramount for its application in the food and fragrance industries.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering insights honed from years of laboratory experience. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your specific research or production needs.
Understanding the Target: Physicochemical Properties of Methyl 3-(furfurylthio)propionate
Before delving into extraction methodologies, a thorough understanding of the target molecule's properties is essential. These characteristics govern its behavior in different solvent systems and its interaction with various extraction media.
| Property | Value | Source |
| Molecular Formula | C9H12O3S | [2] |
| Molecular Weight | 200.26 g/mol | [2] |
| Appearance | Pale yellow to amber colored liquid | [2] |
| Odor | Earthy, sweet, roasted, savory | [1][2] |
| Boiling Point | 113-116 °C at 0.20 mm Hg | [1] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [2] |
| logP (o/w) | 1.971 (estimated) | [1] |
The relatively low polarity (indicated by the logP value) and its solubility in organic solvents like ethanol suggest that Methyl 3-(furfurylthio)propionate is a prime candidate for extraction techniques that exploit these properties.[2] Its volatility also opens the door to headspace-based methods.
Traditional Workhorse: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3] For a semi-polar compound like Methyl 3-(furfurylthio)propionate, LLE can be an effective, albeit labor-intensive, method.
The "Why": Mechanistic Insight
The principle of LLE hinges on the partitioning of the analyte between the two liquid phases. The choice of an organic solvent is critical. A solvent with a polarity that closely matches that of Methyl 3-(furfurylthio)propionate will maximize its partitioning into the organic phase, leading to higher recovery. Dichloromethane and diethyl ether are common choices for extracting flavor compounds of intermediate polarity.
Experimental Protocol: A Validated Approach
Objective: To extract Methyl 3-(furfurylthio)propionate from an aqueous matrix.
Materials:
-
Separatory funnel (250 mL)
-
Aqueous sample containing Methyl 3-(furfurylthio)propionate
-
Dichloromethane (CH2Cl2), HPLC grade
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Transfer 100 mL of the aqueous sample to the separatory funnel.
-
Add 50 mL of dichloromethane to the funnel.
-
Stopper the funnel and invert it, carefully venting to release pressure.
-
Shake the funnel vigorously for 2 minutes to ensure thorough mixing of the phases.
-
Allow the layers to separate. The denser dichloromethane layer will be at the bottom.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane, combining all organic extracts.
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1-2 mL using a rotary evaporator at a controlled temperature (e.g., 40°C) to minimize loss of the volatile analyte.
-
Analyze the concentrated extract by GC-MS.
Caption: Liquid-Liquid Extraction Workflow.
The Refined Approach: Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective and often more efficient alternative to LLE. It involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. For a compound like Methyl 3-(furfurylthio)propionate, a reversed-phase SPE cartridge (e.g., C18) is typically employed.
The "Why": Mechanistic Insight
In reversed-phase SPE, the solid sorbent is nonpolar, while the mobile phase is polar. Methyl 3-(furfurylthio)propionate, being semi-polar, will be retained on the nonpolar sorbent from an aqueous sample. Interfering polar compounds will pass through. The analyte is then eluted with a less polar organic solvent. This method provides cleaner extracts and reduces solvent consumption compared to LLE.
Experimental Protocol: A Validated Approach
Objective: To isolate and concentrate Methyl 3-(furfurylthio)propionate from a liquid sample.
Materials:
-
Reversed-phase C18 SPE cartridge (e.g., 500 mg)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Deionized water
-
Ethyl acetate, HPLC grade
-
GC-MS for analysis
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to go dry.
-
Loading: Load 50 mL of the aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities.
-
Elution: Elute the retained Methyl 3-(furfurylthio)propionate with 5 mL of ethyl acetate into a collection vial.
-
Drying and Concentration (if necessary): The eluate can be dried with a small amount of anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.
-
Analyze the eluate by GC-MS.
Caption: Solid-Phase Extraction Workflow.
The Green Alternative: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Carbon dioxide (CO2) is the most common supercritical fluid used due to its mild critical conditions, non-toxicity, and low cost.
The "Why": Mechanistic Insight
Supercritical CO2 is a nonpolar solvent, making it suitable for extracting compounds like Methyl 3-(furfurylthio)propionate. The solvating power of supercritical CO2 can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction. The addition of a polar co-solvent, such as ethanol, can further enhance the extraction of moderately polar compounds. A key advantage of SFE is that upon depressurization, the CO2 returns to a gaseous state, leaving a solvent-free extract.
Conceptual Protocol
A typical SFE process involves passing supercritical CO2 through a vessel containing the sample matrix. The extracted analytes are then collected by reducing the pressure, causing the CO2 to vaporize and the analytes to precipitate in a collection vessel. While a detailed experimental protocol requires specialized equipment, the principle offers a highly efficient and environmentally friendly extraction method.
Modern and Rapid Techniques: UAE and MAE
Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are more recent techniques that can significantly reduce extraction times and solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): Utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates microjets that disrupt cell walls and enhance mass transfer, accelerating the extraction process.[4]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample. Polar molecules in the sample absorb microwave energy, leading to rapid localized heating that can rupture cell structures and promote the release of target compounds into the solvent.[5]
Both UAE and MAE have been shown to be effective for the extraction of flavor compounds and can be considered as greener alternatives to traditional methods.[4]
Comparative Analysis of Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Selectivity | Low to Moderate | High | High (Tunable) | Moderate | Moderate |
| Efficiency | Moderate | High | High | High | High |
| Solvent Consumption | High | Low | Very Low (CO2 is recycled) | Low to Moderate | Low to Moderate |
| Extraction Time | Long | Moderate | Short to Moderate | Short | Very Short |
| Automation Potential | Low | High | High | Moderate | Moderate |
| Cost (Equipment) | Low | Moderate | High | Moderate | Moderate |
| Environmental Impact | High | Low | Very Low | Low | Low |
Conclusion and Recommendations
The choice of an optimal extraction technique for Methyl 3-(furfurylthio)propionate is a multifaceted decision that depends on the specific goals of the researcher or professional.
-
For routine quality control where cost is a major factor and high throughput is not essential, Liquid-Liquid Extraction remains a viable, albeit less efficient and environmentally friendly, option.
-
For research and development , where high selectivity, cleaner extracts, and good reproducibility are paramount, Solid-Phase Extraction is a superior choice. It offers a significant reduction in solvent use and can be readily automated.
-
For large-scale industrial applications and the pursuit of "green chemistry" principles, Supercritical Fluid Extraction is the gold standard, providing a solvent-free product with high purity. The initial capital investment, however, is a key consideration.
-
For rapid screening and method development , Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer compelling advantages in terms of speed and efficiency, making them excellent tools for accelerating research timelines.
Ultimately, the selection of an extraction technique is a balance between analytical requirements, economic considerations, and environmental responsibility. By understanding the principles and practicalities of each method presented in this guide, researchers and drug development professionals can make informed decisions to effectively isolate and utilize the potent flavor compound, Methyl 3-(furfurylthio)propionate.
References
-
The Good Scents Company. ethyl 3-(furfuryl thio) propionate. Available from: [Link]
-
Płotka-Wasylka, J., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1214. Available from: [Link]
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl 3-methylthiopropionate, CAS Registry Number 13532-18-8. Food and Chemical Toxicology, 141, 111429.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15225386, Methyl 3-(furfurylthio)propionate. Available from: [Link].
- Belardi, R., & Pawliszyn, J. (1989). The application of chemically modified fused silica fibers in the extraction of organics from water matrix samples and their rapid transfer to capillary columns. Water Pollution Research Journal of Canada, 24(1), 179-191.
-
The Good Scents Company. methyl furfuryl mercaptopropionate. Available from: [Link]
-
Chen, Y. P., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Available from: [Link]
-
Ratio Coffee. Understanding Extraction: How It Impacts Coffee Flavor. Available from: [Link]
- Google Patents. CN102320962B - Method for catalytic synthesis of methyl propionate.
-
Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Available from: [Link]
- Wang, L., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. Ultrasonics Sonochemistry, 99, 106559.
-
Lund University Publications. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Available from: [Link]
- Al-Dalali, S., et al. (2023). Effect of Extraction Methods on Aroma Profile, Antioxidant Activity and Sensory Acceptability of Specialty Coffee Brews. Foods, 12(22), 4141.
- Moret, S., et al. (2005). Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/mass spectrometry. Journal of Agricultural and Food Chemistry, 53(18), 6999-7002.
-
Organomation. Differences Between Solid-Phase Extraction (SPE) and Solid-Phase Micro-extraction (SPME). Available from: [Link]
-
Gagne, J. (2019). The Dynamics of Coffee Extraction. Coffee ad Astra. Available from: [Link]
- Kumar, K., et al. (2023).
-
LCGC International. The Importance of Analyzing Sulphur Compounds in Food. Available from: [Link]
- Gong, M., et al. (2023). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake. Foods, 12(1), 195.
- Lachos-Perez, D., et al. (2023). Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo. Antioxidants, 12(5), 1104.
-
mzCloud. Methyl 3 methylthio propionate. Available from: [Link]
- Chen, Y. P., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639.
-
The Science of Coffee Extraction: How Brewing Methods Affect Flavour. (2024). Available from: [Link]
- Qian, M. C., & Reineccius, G. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 1-13.
- Chemat, F., et al. (2017). A review of the combined effects of microwaves and ultrasound for extraction of bioactive compounds. TrAC Trends in Analytical Chemistry, 97, 12-21.
- Wang, Y., et al. (2019). Comparison of LLE and SPME Methods for Screening the Aroma Compounds in Rum. Journal of Food Science, 84(11), 3046-3054.
- Gloess, A. N., et al. (2013). Furan derivative concentrations within brewed coffee. Food Chemistry, 141(3), 2821-2829.
- Grandy, J. J., et al. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 29(12), 2795.
- Qian, M. C., & Reineccius, G. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 1-13.
- Al-Dalali, S., et al. (2023). Effect of Extraction Methods on Aroma Profile, Antioxidant Activity and Sensory Acceptability of Specialty Coffee Brews. Foods, 12(22), 4141.
- Lachos-Perez, D., et al. (2023). Comparison of MAE and UAE for recovery yields of bioactive compounds from passion fruit peel (Passiflora edulis f. flavicarpa). Innovative Food Science & Emerging Technologies, 85, 103323.
-
Hawach Scientific. Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Available from: [Link]
-
911Metallurgist. How to Recover Elemental Sulfur from Ores by Solvent Extraction. (2019). Available from: [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available from: [Link]
- Garrigós, M. C. (2021). Microwave and ultrasound-assisted extraction: obtaining compounds from agro-food waste. ECOFUNCO Workshop 2021.
-
Shaanxi Baisifu Biological Engineering Co., Ltd. Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0. Available from: [Link]
Sources
- 1. methyl furfuryl mercaptopropionate, 94278-26-9 [thegoodscentscompany.com]
- 2. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Study of Methyl 3-(furfurylthio)propionate in Arabica vs. Robusta Coffee: A Guide for Researchers
This guide provides an in-depth comparative analysis of Methyl 3-(furfurylthio)propionate, a key aroma compound, in Coffea arabica and Coffea canephora (robusta). Designed for researchers, scientists, and professionals in drug development with an interest in flavor chemistry and natural product analysis, this document delves into the formation, sensory impact, and differential prevalence of this compound in the world's two most prominent coffee species. We will explore the underlying chemical precursors and propose a hypothesis for the observed differences, supported by a detailed experimental protocol for quantitative analysis.
Introduction: The Aromatic Signature of Methyl 3-(furfurylthio)propionate
Methyl 3-(furfurylthio)propionate is a sulfur-containing volatile organic compound that contributes to the characteristic roasty and savory aroma of coffee. While present in trace amounts, its low odor threshold makes it a significant contributor to the overall flavor profile. Understanding the distribution of this and other key aroma compounds is crucial for quality control, product development, and sensory science in the coffee industry. This guide focuses on the comparative aspect of Methyl 3-(furfurylthio)propionate, examining its likely variance between arabica and robusta coffee, two species known for their distinct sensory characteristics.
The Genesis of a Coffee Aroma Compound: Formation Pathway
The formation of Methyl 3-(furfurylthio)propionate is intrinsically linked to the complex series of chemical transformations that occur during the roasting of coffee beans, most notably the Maillard reaction and Strecker degradation. These non-enzymatic browning reactions involve the interaction of amino acids and reducing sugars at high temperatures.[1][2]
The proposed formation pathway for Methyl 3-(furfurylthio)propionate involves two key precursor molecules:
-
Furfuryl mercaptan: This is a highly odorous sulfur compound formed from the reaction of furfural (a product of sugar degradation) with a sulfur source, typically hydrogen sulfide, which is derived from the thermal degradation of sulfur-containing amino acids like cysteine and methionine.
-
Methyl acrylate: This is an unsaturated ester that can also be formed during the thermal degradation of various precursors in the coffee bean.
The likely reaction is a Michael addition of the thiol group of furfuryl mercaptan to the activated double bond of methyl acrylate.
A Tale of Two Beans: Hypothetical Comparative Analysis in Arabica vs. Robusta
-
Coffea arabica is generally characterized by a higher concentration of sugars and lipids.[3] The higher sugar content would theoretically lead to a greater abundance of furfural, a key precursor to furfuryl mercaptan.
-
Coffea canephora (robusta) , on the other hand, typically contains a higher concentration of proteins and, consequently, a larger pool of free amino acids.[4][5] This suggests a potentially greater availability of sulfur-containing amino acids like cysteine and methionine, which are the primary sources of the sulfur moiety in the target molecule.
This leads to a compelling hypothesis: the formation of Methyl 3-(furfurylthio)propionate is likely influenced by a delicate balance of precursor availability. While arabica may produce more furfural, robusta may provide a richer source of the necessary sulfur compounds. The relative abundance of this aroma compound in each species would therefore depend on which precursor is the limiting reactant in the formation pathway under specific roasting conditions.
| Precursor Category | General Concentration in Arabica | General Concentration in Robusta | Implication for Formation |
| Sugars (e.g., Sucrose) | Higher | Lower | Higher potential for furfural formation in arabica. |
| Amino Acids (Total) | Lower | Higher | Higher potential for sulfur-containing nucleophiles in robusta. |
| Lipids | Higher | Lower | May influence the solubility and retention of volatile compounds. |
| Chlorogenic Acids | Lower | Higher | Can influence the overall reaction environment.[3] |
Experimental Protocol for Quantification
To validate the proposed hypothesis and provide quantitative data, a robust analytical methodology is required. The following is a detailed protocol for the extraction and quantification of Methyl 3-(furfurylthio)propionate in roasted coffee beans.
Sample Preparation and Extraction
The choice of extraction method is critical for the analysis of volatile and semi-volatile compounds in a complex matrix like coffee. Headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive technique well-suited for this purpose.
Materials:
-
Roasted arabica and robusta coffee beans (various origins and roast levels)
-
Coffee grinder
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Saturated sodium chloride solution
-
Internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in coffee)
Procedure:
-
Grinding: Grind the roasted coffee beans to a consistent, fine powder immediately before analysis to minimize the loss of volatile compounds.
-
Sample Weighing: Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.
-
Salting Out: Add 5 mL of saturated sodium chloride solution to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Vial Sealing: Immediately seal the vial with the magnetic screw cap.
-
Equilibration: Place the vial in a heater-stirrer or water bath set to 60°C. Allow the sample to equilibrate for 30 minutes with gentle agitation. This facilitates the release of volatile compounds into the headspace.
-
HS-SPME Extraction: Insert the SPME fiber through the septum into the headspace above the coffee slurry. Expose the fiber for 30 minutes at 60°C to allow for the adsorption of the volatile compounds.
-
Desorption: Retract the fiber into the needle and immediately introduce it into the gas chromatograph (GC) injector for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the separation and identification of volatile compounds due to its high resolution and sensitivity.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set to 250°C in splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Quantification:
Quantification should be performed using a calibration curve prepared with authentic standards of Methyl 3-(furfurylthio)propionate. The concentration in the coffee samples can be calculated based on the peak area ratio of the analyte to the internal standard.
Conclusion and Future Perspectives
The presence and concentration of Methyl 3-(furfurylthio)propionate are a function of the complex interplay between the initial chemical composition of the green coffee bean and the roasting conditions. While robusta's higher amino acid content may suggest a greater potential for the formation of sulfur-containing aroma compounds, arabica's higher sugar content could favor the production of the necessary furanic precursors.
The provided experimental protocol offers a robust framework for researchers to quantitatively investigate the distribution of this important aroma compound in both arabica and robusta coffee. Such studies will not only contribute to a deeper understanding of coffee flavor chemistry but also provide valuable data for the coffee industry in areas of quality control, blend formulation, and the development of novel processing techniques to modulate the sensory profile of the final product. Future research should also consider the impact of different geographical origins, processing methods (e.g., washed, natural), and roasting profiles on the formation of Methyl 3-(furfurylthio)propionate.
References
- Mottram, D. S. (2002). The Maillard reaction in food flavour formation. In Flavour in Food (pp. 1-16). Woodhead Publishing.
- Murkovic, M., & Derler, K. (2006). Analysis of amino acids and carbohydrates in green coffee. Journal of Biochemical and Biophysical Methods, 69(1-2), 25-32.
- Stadler, R. H., & Scholz, G. (2004). Acrylamide: an update on the food chemistry. In Chemistry and safety of acrylamide in food (pp. 3-19). Springer, Boston, MA.
- Tressl, R., Gruenewald, K. G., & Kersten, E. (1985). Formation of sulfur-containing flavor compounds from cysteine and methionine. In Progress in Flavour Research 1984 (pp. 277-286). Elsevier Science Publishers B.V.
- Flament, I. (2002). Coffee flavor chemistry. John Wiley & Sons.
- Grosch, W. (2001). Evaluation of the key odorants of foods by dilution experiments, aroma models and omission. Chemical Senses, 26(5), 533-545.
- Clarke, R. J., & Vitzthum, O. G. (Eds.). (2008). Coffee: recent developments. John Wiley & Sons.
- Poisson, L., Schmalzried, F., & Davidek, T. (2017). Chemistry of coffee. In The craft and science of coffee (pp. 183-220). Academic Press.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(furfurylthio)propionate
Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. For compounds like Methyl 3-(furfurylthio)propionate, a sulfur-containing ester, this final step is critical to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Our approach is not merely procedural but is built on a foundation of scientific rationale to empower you, the researcher, to manage chemical waste with expertise and confidence.
Hazard Profile and Immediate Safety Imperatives
Before handling waste, a clear understanding of the chemical's intrinsic hazards is paramount. This knowledge dictates the necessary engineering controls and personal protective equipment (PPE), forming the first line of defense against accidental exposure.
1.1. Chemical and Physical Hazards Methyl 3-(furfurylthio)propionate (CAS No. 94278-26-9) is primarily classified as an irritant.[1] While some safety data sheets for structurally similar compounds, such as Methyl 3-(methylthio)propionate, indicate combustibility with a flashpoint around 72°C (161.6°F), it is crucial to treat the specific compound with caution, especially near ignition sources.[2][3]
1.2. Health Hazards and Exposure Symptoms According to the Globally Harmonized System (GHS) classifications, this compound presents the following risks upon exposure:
-
Skin Irritation (H315): May cause redness and discomfort upon contact.[1]
-
Serious Eye Irritation (H319): Can lead to significant eye damage if splashed into the eyes.[1]
-
Respiratory Tract Irritation (H335): Inhalation of vapors or aerosols may irritate the nose, throat, and lungs.[1]
The toxicological properties of this specific substance have not been fully investigated, which necessitates a conservative approach to handling and exposure prevention.[2]
1.3. Mandatory Personal Protective Equipment (PPE) The causality for PPE selection is directly linked to the identified hazards. To mitigate risks, the following PPE is mandatory when handling Methyl 3-(furfurylthio)propionate waste:
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation. Compliant with OSHA 29 CFR 1910.133.[2] |
| Hand Protection | Nitrile or neoprene protective gloves. | Provides a chemical barrier to prevent skin contact and irritation.[2] |
| Body Protection | A lab coat or chemically resistant apron/coveralls. | Prevents contamination of personal clothing and minimizes skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the concentration of airborne vapors to prevent respiratory irritation.[2] |
All handling and disposal activities should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[2]
Waste Characterization and Segregation: The First Disposal Step
Proper disposal begins the moment a chemical is deemed a waste product. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly identifying and classifying hazardous waste lies with the generator—the laboratory that created it.[4]
Protocol 2.1: Waste Determination
-
Identify the Waste Stream: Collect all waste containing Methyl 3-(furfurylthio)propionate, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads).
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source for disposal guidance. It will often indicate if the substance is a listed hazardous waste or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
-
Segregate Incompatible Materials: This compound should not be mixed with strong oxidizing agents or strong bases, as this can lead to vigorous, exothermic reactions.[3] All waste streams containing this chemical must be kept separate from these incompatible materials.
On-Site Waste Accumulation and Storage
Once characterized, the waste must be accumulated safely at its point of generation in what is known as a Satellite Accumulation Area (SAA), pending removal by a certified waste management provider.[5]
Protocol 3.1: Container Management
-
Select a Compatible Container: Use a chemically resistant, leak-proof container with a secure, screw-on cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be compatible with the waste's chemical properties.[4][6]
-
Label the Container: The label must be clear, unambiguous, and securely affixed. It should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste Methyl 3-(furfurylthio)propionate".
-
A clear list of all constituents and their approximate percentages.
-
The date accumulation began.
-
The relevant hazard warnings (e.g., "Irritant," "Combustible Liquid").
-
-
Maintain Safe Storage Conditions:
-
Keep the container closed at all times, except when adding waste.[6][7] This minimizes the release of vapors.
-
Store the container in a designated SAA, at or near the point of generation.[5]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[7]
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[5]
-
Spill Management: An Emergency Disposal Scenario
Accidental spills are a form of immediate, unplanned disposal. A swift and correct response is crucial to prevent exposure and environmental contamination.
Protocol 4.1: Small Spill Cleanup
-
Ensure Safety: Alert personnel in the immediate area. Ensure adequate ventilation and wear the full mandatory PPE as described in Section 1.3.
-
Contain the Spill: Remove all sources of ignition from the area.[2][3]
-
Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[2][8][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill surface with soap and water, collecting the rinsate as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container, which should then be sealed, labeled, and prepared for disposal according to the procedures in this guide.
Formal Disposal Workflow
The final disposal of Methyl 3-(furfurylthio)propionate must be conducted through a licensed hazardous waste disposal facility. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7][8][9]
dot
Caption: Disposal workflow for Methyl 3-(furfurylthio)propionate from generation to final disposal.
Protocol 5.1: Preparing for Off-Site Disposal
-
Finalize Container Labeling: Ensure the hazardous waste label is complete and accurate, with no abbreviations or chemical formulas.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for waste inventory and request submission.
-
Documentation: Complete any required paperwork, such as a hazardous waste manifest, as directed by your EHS department. This documentation creates a "cradle-to-grave" record of the waste, as required by the EPA.[4]
-
Transfer to EHS: Your EHS department will coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) for the final disposal, which typically involves high-temperature incineration for organic compounds like this one.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of Methyl 3-(furfurylthio)propionate is handled in a manner that is safe, compliant, and environmentally responsible, upholding the integrity of your research from discovery to disposal.
References
-
Material Safety Data Sheet - Methyl 3-(methylthio)propionate, 99+% . Cole-Parmer.
-
Methyl 3-(methylthio)propionate 108560 - Safety Data Sheet . DC Fine Chemicals.
-
SDS - 2-Methyl-3-Furanthiol synthetic . Advanced Biotech.
-
Safety Data Sheet - Methyl 3-(methylthio)propionate . Fisher Scientific.
-
Safety data sheet - Methyl 3-(methylthio)propionate . CPAchem.
-
Methyl 3-(furfurylthio)propionate . PubChem, National Center for Biotechnology Information.
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA).
-
Hazardous Waste Disposal Procedures . Michigan Technological University.
-
Hazardous Waste Management Procedures . Towson University.
-
Procedures for Disposal of Hazardous Waste . The University of Texas at Austin.
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety.
-
Hazardous Waste Disposal Guide . Dartmouth College.
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA).
Sources
- 1. Methyl 3-(furfurylthio)propionate | C9H12O3S | CID 15225386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. mtu.edu [mtu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
